molecular formula C10H10N2O2 B6619614 ethyl 5-cyano-6-methylpyridine-2-carboxylate CAS No. 1483764-94-8

ethyl 5-cyano-6-methylpyridine-2-carboxylate

Cat. No.: B6619614
CAS No.: 1483764-94-8
M. Wt: 190.20 g/mol
InChI Key: OHUZMLXSSQGBSY-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-methylpyridine-2-carboxylate (CAS 1483764-94-8) is a high-value pyridine derivative with the molecular formula C10H10N2O2 and a molecular weight of 190.20 . This compound serves as a versatile and critical synthetic intermediate in numerous research fields. In medicinal chemistry, its structure, featuring both an ester and a nitrile group, makes it a valuable precursor for the synthesis of more complex, bioactive molecules. Pyridine-based compounds are extensively investigated for their potential as cardiotonic agents, with studies showing that related 6-methyl-3-cyano-pyridin-2(1H)-ones can induce significant positive inotropic effects . Furthermore, pyridine carboxylates are of significant interest in materials science, particularly as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) . The compound must be handled by qualified researchers in accordance with all applicable laboratory safety regulations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-cyano-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-3-14-10(13)9-5-4-8(6-11)7(2)12-9/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUZMLXSSQGBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemo-Structural Profiling & Synthetic Utility: 5-cyano-6-methylpyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-cyano-6-methylpyridine-2-carboxylic acid ethyl ester (Ethyl 5-cyano-6-methylpicolinate), a critical heterocyclic scaffold in medicinal chemistry. While its molecular weight (190.20 g/mol ) positions it firmly within the "fragment-based drug discovery" (FBDD) space, its true value lies in its orthogonal reactivity. The molecule features three distinct handles for diversification: an electrophilic ester at C2, a reducible nitrile at C5, and an acidic methyl group at C6. This guide details its physicochemical properties, validated synthetic pathways, and downstream applications in kinase inhibitor and GPCR ligand development.

Part 1: Physicochemical Profile & Molecular Metrics

The molecular weight of this compound is not merely a physical constant; it is a gateway metric for its utility in Fragment-Based Drug Discovery (FBDD) . With a MW < 200 Da, it allows significant "growth" of the molecule during lead optimization while remaining within Lipinski's Rule of 5.

Table 1: Core Chemical Specifications
MetricValueTechnical Context
Molecular Weight 190.20 g/mol Ideal fragment starting point (Rule of 3 compliant).
Exact Mass 190.0742Monoisotopic mass for HRMS validation.
Molecular Formula C₁₀H₁₀N₂O₂High carbon/heteroatom ratio suggests good oral bioavailability.
CAS Number 1483764-94-8Primary identifier for sourcing and regulatory checks.
LogP (Predicted) ~1.5 - 1.8Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area ~66 Ų< 140 Ų, indicating high probability of blood-brain barrier (BBB) penetration if derivatized correctly.
H-Bond Acceptors 4N(pyridine), N(cyano), O(carbonyl), O(ether).
H-Bond Donors 0Aprotic; requires functionalization to introduce donor capability.

Part 2: Synthetic Methodology

The synthesis of highly substituted pyridines often suffers from regio-isomeric mixtures. To ensure scientific integrity and high purity, we recommend a stepwise functionalization approach starting from the commercially available ethyl 6-methylpicolinate, rather than unreliable one-pot multicomponent reactions which often yield dihydropyridines requiring harsh oxidation.

Protocol: Regioselective C5-Functionalization

Rationale: The C5 position of the picolinate core is electronically activated for Electrophilic Aromatic Substitution (EAS) relative to the electron-deficient C2, yet the steric bulk of the ester directs substitution away from C3.

Step 1: Bromination (C-H Activation)
  • Reagents: Ethyl 6-methylpicolinate, N-Bromosuccinimide (NBS), AIBN (cat).

  • Conditions: Reflux in CCl₄ or Acetonitrile for 4-6 hours.

  • Mechanism: Radical bromination is possible at the methyl group, but electrophilic bromination using Br₂/Acetic Acid is preferred to target the aromatic ring at C5.

    • Preferred Route: Br₂ (1.1 eq), NaOAc, HOAc, 80°C.

    • Outcome: Yields Ethyl 5-bromo-6-methylpicolinate.

Step 2: Rosenmund-von Braun Cyanation
  • Reagents: CuCN (Copper(I) cyanide), DMF (anhydrous).

  • Conditions: 140-160°C, inert atmosphere (N₂), 12 hours.

  • Workup: Quench with FeCl₃/HCl to decompose copper complexes, extract with EtOAc.

  • Validation: Disappearance of the C-Br stretch and appearance of the C≡N stretch (~2230 cm⁻¹) in IR.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from precursor to target, including alternative divergence points.

SynthesisPath Start Ethyl 6-methylpicolinate (Starting Material) Inter Intermediate: Ethyl 5-bromo-6-methylpicolinate Start->Inter Br2, NaOAc, HOAc (Electrophilic Subst.) Side1 Side Product: Bromomethyl derivative Start->Side1 NBS, Radical cond. (Avoid this path) Target TARGET: Ethyl 5-cyano-6-methylpicolinate (MW: 190.20) Inter->Target CuCN, DMF, 150°C (Rosenmund-von Braun)

Figure 1: Stepwise synthesis via electrophilic aromatic substitution and metal-mediated cyanation. Note the divergence at the bromination step requiring specific conditions to avoid side-chain halogenation.

Part 3: Structural Validation (Spectroscopy)

To validate the identity of the synthesized molecule, researchers should look for specific spectral signatures.

1H NMR (Chloroform-d, 400 MHz)
  • Aromatic Region: Two distinct singlets or doublets (depending on long-range coupling) for the pyridine protons. However, since positions 2, 5, and 6 are substituted, we expect:

    • Proton at C3: ~8.0 - 8.2 ppm (Doublet, J ~8Hz).

    • Proton at C4: ~7.6 - 7.8 ppm (Doublet, J ~8Hz).

    • Correction: With substituents at 2, 5, 6, only C3 and C4 protons remain. They will appear as an AB system (two doublets).

  • Aliphatic Region:

    • Ethyl Ester: Quartet (~4.4 ppm, 2H) and Triplet (~1.4 ppm, 3H).

    • C6-Methyl: Singlet (~2.7 - 2.8 ppm, 3H). The shift is deshielded due to the aromatic ring and adjacent nitrogen.

Infrared Spectroscopy (FT-IR)
  • Nitrile (C≡N): Sharp, weak-to-medium band at 2220–2240 cm⁻¹ . This is the diagnostic peak confirming the substitution of Bromine.

  • Carbonyl (C=O): Strong band at 1720–1740 cm⁻¹ (Ester).

  • C=N (Pyridine): Bands around 1580–1600 cm⁻¹.

Part 4: Pharmaceutical Applications & Scaffold Utility

This molecule is a "privileged scaffold" because it allows for orthogonal expansion . In drug development, particularly for kinase inhibitors and GPCR modulators, the ability to selectively modify one part of the molecule without affecting others is crucial.

Functional Group Interconversion (FGI) Map
  • C2-Ester: Can be hydrolyzed to the acid (solubility), reduced to the alcohol (linker attachment), or converted to an amide (H-bond donor/acceptor).

  • C5-Cyano: Can be hydrated to a primary amide (common in kinase hinge binders) or reduced to a benzylamine homologue.

  • C6-Methyl: The acidity of these protons allows for condensation reactions (e.g., with aldehydes) to extend the carbon skeleton, creating styryl-pyridine derivatives.

ReactivityMap Core Ethyl 5-cyano-6-methylpicolinate (Core Scaffold) Acid Picolinic Acid Deriv. (Solubility/Salt formation) Core->Acid LiOH, THF/H2O (Hydrolysis) Amide Primary Amide (Kinase Hinge Binder) Core->Amide H2O2, NaOH (Radziszewski reaction) Alcohol Hydroxymethyl Deriv. (Linker attachment) Core->Alcohol NaBH4, MeOH (Selective Reduction) Styryl Styryl-pyridine (Extended pi-system) Core->Styryl Ar-CHO, Ac2O (Aldol-type Condensation)

Figure 2: Divergent synthesis map showing how the core scaffold can be transformed into various pharmacophores.

Case Study: Milrinone Analogues

Research indicates that 5-cyano-pyridine derivatives are structural analogues to Milrinone (a PDE3 inhibitor used in heart failure). The cyano group mimics the electronic properties required for the active site, while the ester/acid tail provides solubility and interaction with solvent-exposed regions of the protein.

References

  • PubChem. (2025).[1] Compound Summary: Procodazole (Related Structure/MW Verification). National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (1994). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates. PubMed.[1][2][3] Retrieved from [Link]

Sources

solubility of ethyl 5-cyano-6-methylpyridine-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Ethyl 5-Cyano-6-methylpyridine-2-carboxylate in Organic Solvents

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds, notably P2Y12 antagonists.[1][2] The solubility of this compound in organic solvents is a critical physical property that dictates its handling, purification, reaction kinetics, and formulation. This technical guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed, field-proven experimental protocol for its quantitative determination, and a predictive analysis of its behavior in various classes of organic solvents. By synthesizing structural analysis with robust experimental methodology, this document serves as a foundational resource for researchers, chemists, and drug development professionals working with this key heterocyclic molecule.

Introduction to the Target Molecule and the Imperative of Solubility

This compound: A Key Building Block

This compound, with the molecular formula C₁₀H₁₀N₂O₃, is a substituted pyridine derivative.[3] Its structure is characterized by a pyridine ring—a six-membered aromatic heterocycle containing a nitrogen atom—adorned with several functional groups: a cyano (-C≡N) group, a methyl (-CH₃) group, and an ethyl carboxylate (-COOCH₂CH₃) group. This unique arrangement of electron-withdrawing and electron-donating groups makes it a versatile precursor in medicinal chemistry.[2][4] Its application as a key intermediate in the multi-kilogram manufacture of pharmaceuticals underscores the need for a thorough understanding of its physicochemical properties.[1]

Why Solubility Data is Non-Negotiable in Drug Development

In the pharmaceutical industry, solubility is not merely a data point; it is a cornerstone of process development and formulation science. Accurate solubility data is essential for:

  • Process Optimization: Selecting appropriate solvents for synthesis and crystallization to maximize yield and purity.

  • Purification: Designing efficient recrystallization procedures to remove impurities.

  • Formulation: Developing stable and bioavailable drug products.

  • Regulatory Compliance: Providing fundamental data for chemical process documentation.

Given the limited availability of precise quantitative solubility data for this specific compound in the public domain, this guide provides the necessary tools to generate this critical information reliably and reproducibly.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding tenet of solubility. The solubility of this compound is governed by the interplay between its intrinsic structural features and the physical properties of the solvent.

Analysis of the Solute's Physicochemical Properties

The molecule's overall polarity and capacity for intermolecular interactions are dictated by its functional groups:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and possesses a lone pair of electrons, making it a hydrogen bond acceptor. The ring itself is aromatic and can participate in π-π stacking interactions.[5][6]

  • Cyano Group (-C≡N): This group is strongly polar and a potent hydrogen bond acceptor due to the nitrogen atom's lone pair. Its linear geometry and high dipole moment significantly influence the molecule's polarity.

  • Ethyl Carboxylate Group (-COOCH₂CH₃): The ester group is polar, with two potential hydrogen bond acceptor sites (the carbonyl oxygen and the ether oxygen). It contributes significantly to the molecule's polar character.

  • Methyl Group (-CH₃): This alkyl group is nonpolar and contributes to the molecule's lipophilicity or "oil-loving" character.

Overall Assessment: The presence of multiple polar functional groups (cyano, ester, pyridine nitrogen) suggests that this compound is a moderately polar compound. Its solubility will be highest in solvents that can effectively engage in dipole-dipole interactions and/or hydrogen bonding.

The Role of the Solvent

Organic solvents are typically categorized based on their polarity and their ability to act as hydrogen bond donors or acceptors.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the target molecule by interacting with the ester and cyano groups. Studies on similar pyrimidine derivatives show that solubility in methanol increases with temperature.[7]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have high dipole moments but lack O-H or N-H bonds. They are excellent hydrogen bond acceptors and are predicted to be highly effective solvents for this compound by interacting with its polar functionalities.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dipole moments and primarily interact through weak van der Waals forces. Due to the significant polarity of the target molecule, its solubility in nonpolar solvents is expected to be very low.

Experimental Protocol for Solubility Determination

To ensure scientific rigor and reproducibility, the isothermal equilibrium (shake-flask) method is the gold standard for determining the solubility of a solid in a liquid. This protocol is designed to be a self-validating system.

Detailed Step-by-Step Methodology: Isothermal Equilibrium Method

This method involves creating a saturated solution of the compound in the chosen solvent at a constant temperature and then quantifying the concentration of the dissolved solid.

Materials and Equipment:

  • This compound (recrystallized and purity-verified)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a sensitive analytical balance for gravimetric analysis.

Protocol Steps:

  • Preparation of Slurry: Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium with a saturated solution.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the slurries for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. Causality Insight: This extended period is necessary to overcome any kinetic barriers to dissolution and ensure the system reaches a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle, preventing contamination of the supernatant.

  • Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed, tared vial (for gravimetric analysis) or a volumetric flask for dilution (for chromatographic analysis). Causality Insight: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. The filter material (e.g., PTFE) should be chemically inert to the solvent.

  • Quantification:

    • Gravimetric Method: Accurately weigh the vial containing the filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point. Once the solvent is fully removed, re-weigh the vial. The mass of the remaining solid represents the amount dissolved in the initial mass of the solvent.[7]

    • Chromatographic Method (HPLC): Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC-UV and determine the concentration based on the calibration standard.

  • Data Reporting: Express solubility in standard units such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction. Each measurement should be repeated at least three times to ensure statistical validity.

Experimental Workflow Diagram

G Figure 1: Isothermal Equilibrium Solubility Workflow cluster_prep Preparation cluster_analysis Sampling & Analysis cluster_quant_methods cluster_result Final Output prep_slurry 1. Prepare Slurry (Excess Solute + Solvent) equilibration 2. Equilibrate (25°C, 48h Agitation) prep_slurry->equilibration settling 3. Settle Solids (25°C, >2h Static) equilibration->settling sampling 4. Sample Supernatant settling->sampling filtration 5. Filter Sample (0.22 µm PTFE) sampling->filtration quantify 6. Quantify Solute filtration->quantify gravimetric Gravimetric: Evaporate & Weigh quantify->gravimetric hplc HPLC-UV: Dilute & Analyze quantify->hplc report Report Solubility (e.g., g/100mL, mol/L) gravimetric->report hplc->report

Caption: Figure 1: Workflow for the Isothermal Equilibrium Method.

Predicted Solubility Profile and Data Management

While experimental determination is paramount, a predictive assessment based on the theoretical principles discussed can guide solvent selection for initial screening.

Qualitative Solubility Predictions
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, AcetonitrileHigh Strong dipole-dipole interactions between the solvent and the polar cyano and ester groups of the solute.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High Hydrogen bonding between the solvent's -OH group and the solute's nitrogen and oxygen atoms.
Chlorinated Dichloromethane (DCM), ChloroformModerate Ability to engage in dipole-dipole interactions and weak hydrogen bonding (in the case of chloroform).
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate THF is a better solvent than diethyl ether due to its higher polarity.
Aromatic Toluene, BenzeneLow Dominated by weaker van der Waals forces; insufficient to overcome the solute's crystal lattice energy effectively.
Nonpolar Aliphatic n-Hexane, CyclohexaneVery Low / Insoluble Mismatch in polarity; interactions are too weak to facilitate dissolution.
Template for Quantitative Data Reporting

For rigorous record-keeping and comparison, experimental results should be tabulated as follows.

Table 1: Experimentally Determined Solubility of this compound at 298.15 K (25 °C)

SolventSolvent ClassMolar Mass ( g/mol )Solubility (g / 100 g Solvent)Solubility (mol / L)
MethanolPolar Protic32.04Experimental ValueCalculated Value
EthanolPolar Protic46.07Experimental ValueCalculated Value
AcetonePolar Aprotic58.08Experimental ValueCalculated Value
AcetonitrilePolar Aprotic41.05Experimental ValueCalculated Value
DichloromethaneChlorinated84.93Experimental ValueCalculated Value
Ethyl AcetateEster88.11Experimental ValueCalculated Value
TolueneAromatic92.14Experimental ValueCalculated Value
n-HexaneNonpolar Aliphatic86.18Experimental ValueCalculated Value

Conclusion

Understanding the solubility of this compound is fundamental to its effective use in pharmaceutical synthesis. This guide has established the theoretical basis for its solubility by analyzing its molecular structure and has provided a robust, detailed experimental protocol for its precise quantitative measurement. The predictive framework suggests high solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with limited solubility in nonpolar media. By employing the methodologies outlined herein, researchers can generate the critical data needed to optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutics.

References

  • Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Andersson, P. G., et al. (2009). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development. Available at: [Link]

  • Cheng, C., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. BioMed Research International. Available at: [Link]

  • JETIR. (2018). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Nocentini, A., et al. (2021). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules. Available at: [Link]

  • Scriven, E. F. V., & Murugan, R. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. Available at: [Link]

  • Gualtieri, F., et al. (1991). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

Sources

Navigating the Synthesis and Handling of Ethyl 5-Cyano-6-Methylpyridine-2-Carboxylate: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, pyridine derivatives stand as crucial scaffolds for the synthesis of novel therapeutic agents. Among these, ethyl 5-cyano-6-methylpyridine-2-carboxylate, a substituted cyanopyridine, presents both significant synthetic utility and notable handling challenges. This in-depth technical guide, designed for the experienced researcher, moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive framework for the safe and effective use of this compound. Herein, we dissect the causality behind necessary safety protocols, offering field-proven insights to ensure both experimental integrity and personal safety.

Physicochemical and Toxicological Profile

A thorough understanding of a compound's intrinsic properties is the bedrock of safe laboratory practice. While comprehensive experimental data for this compound is not extensively published, data from its synonym, ethyl 5-cyano-6-methylpicolinate, and closely related analogs allows for a robust safety assessment.

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
CAS Number 1483764-94-8
Appearance Likely a solidInferred from related compounds
Solubility Highly soluble in DMSO and dichloromethane; sparingly soluble in water.[1]

Toxicological Hazards: A Mechanistic Perspective

The primary hazards associated with this compound stem from its cyanopyridine core. The cyano group (-C≡N) is a well-known toxicophore, and the pyridine ring itself can exhibit biological activity. The ester functionality introduces susceptibility to hydrolysis, potentially altering its toxicological profile in aqueous environments or biological systems.

Based on the Safety Data Sheet for the synonymous ethyl 5-cyano-6-methylpicolinate, the following GHS hazard statements apply:

  • H302: Harmful if swallowed. The cyano group can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.

  • H315: Causes skin irritation. Substituted pyridines can be irritants due to their ability to interact with skin proteins and lipids.

  • H319: Causes serious eye irritation. The compound can cause significant damage to the delicate tissues of the eye.

  • H335: May cause respiratory irritation. Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is paramount before any experimental work is undertaken. The following diagram illustrates the logical flow of hazard identification and mitigation for handling this compound.

Hazard Identification and Risk Assessment Workflow cluster_ID Identification cluster_RA Risk Assessment cluster_Control Control Measures cluster_ER Emergency Preparedness CompoundID Identify Compound: This compound SDSReview Review SDS and Literature (CAS: 1483764-94-8) CompoundID->SDSReview HazardID Identify Hazards: - Acute Toxicity (Oral) - Skin/Eye Irritation - Respiratory Irritation SDSReview->HazardID ExposureEval Evaluate Exposure Routes: - Ingestion - Inhalation - Dermal Contact HazardID->ExposureEval informs ProtocolDev Develop Experimental Protocol ExposureEval->ProtocolDev RiskLevel Determine Risk Level: (Low, Medium, High) ProtocolDev->RiskLevel AdminControls Administrative Controls: - SOPs - Training ProtocolDev->AdminControls EngControls Engineering Controls: - Fume Hood - Glove Box RiskLevel->EngControls dictates PPE Personal Protective Equipment: - Gloves (Nitrile) - Safety Goggles - Lab Coat EngControls->PPE PPE->AdminControls SpillKit Spill Kit Availability AdminControls->SpillKit FirstAid First Aid Procedures Known SpillKit->FirstAid EmergencyContacts Emergency Contacts Posted FirstAid->EmergencyContacts

Caption: Workflow for Hazard Identification and Risk Assessment.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a detailed Standard Operating Procedure is non-negotiable. The following protocol is a self-validating system designed to minimize exposure and mitigate risks.

Experimental Protocol: Weighing and Dispensing

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Don appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.

    • Decontaminate the work surface within the fume hood.

    • Prepare all necessary equipment (spatula, weighing paper, secondary container) within the fume hood.

  • Weighing:

    • Tare the analytical balance with the weighing paper.

    • Carefully retrieve the container of this compound from its designated storage location.

    • Inside the fume hood, open the container and carefully dispense the desired amount of the solid onto the weighing paper using a clean spatula. Avoid generating dust.

    • Close the primary container tightly.

    • Record the weight.

  • Transfer:

    • Carefully transfer the weighed compound to a labeled secondary container suitable for the intended reaction.

    • If dissolving, add the solvent slowly inside the fume hood to avoid splashing.

  • Cleanup:

    • Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.

    • Wipe down the spatula and work surface with an appropriate decontaminating solution.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly.

The following diagram illustrates this safe handling workflow:

Safe Handling Workflow Prep Preparation: - Fume Hood Check - Don PPE - Decontaminate Surface Weigh Weighing: - Tare Balance - Dispense in Hood - Close Container Prep->Weigh Transfer Transfer: - Move to Secondary Container - Add Solvent Slowly Weigh->Transfer Cleanup Cleanup: - Dispose of Waste - Decontaminate Tools - Remove PPE & Wash Hands Transfer->Cleanup

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures: A Logical Response Framework

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Emergency Response Protocol

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing while continuing to flush.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

The logical flow of these emergency procedures is visualized below:

Emergency Response Logic Exposure Exposure Event Skin Skin Contact? Exposure->Skin Eye Eye Contact? Skin->Eye no FlushSkin Flush Skin (15 min) Remove Clothing Skin->FlushSkin yes Inhalation Inhalation? Eye->Inhalation no FlushEye Flush Eyes (15 min) Eye->FlushEye yes Ingestion Ingestion? Inhalation->Ingestion no FreshAir Move to Fresh Air Inhalation->FreshAir yes Spill Spill? Ingestion->Spill no RinseMouth Rinse Mouth (Conscious) Ingestion->RinseMouth yes AbsorbSpill Absorb Spill Collect Waste Spill->AbsorbSpill yes Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical

Caption: Logical decision tree for emergency response procedures.

Storage and Disposal

Proper storage and disposal are crucial to long-term safety and environmental protection.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.

Conclusion

This compound is a valuable building block for chemical synthesis, but its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding the underlying chemical principles of its hazards and implementing the self-validating procedures outlined in this guide, researchers can confidently and safely unlock its synthetic potential.

References

Sources

Methodological & Application

Application Note: A Robust One-Pot, Four-Component Protocol for the Synthesis of Polysubstituted 2-Amino-3-Cyanopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed protocol and scientific rationale for the one-pot, multicomponent synthesis of polysubstituted 2-amino-3-cyanopyridines. These heterocyclic scaffolds are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. We will delve into a highly efficient, four-component reaction utilizing an aldehyde, a ketone, malononitrile, and an ammonium source, often facilitated by a recyclable, heterogeneous catalyst. This approach aligns with the principles of Green Chemistry by maximizing atom economy and minimizing waste through the elimination of intermediate isolation steps.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering mechanistic insights, a step-by-step experimental protocol, optimization strategies, and an overview of the scaffold's applications.

Introduction: The Significance of the Cyanopyridine Scaffold

The pyridine nucleus is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals and agrochemicals.[3][4] Among its many derivatives, polysubstituted 2-amino-3-cyanopyridines have emerged as a particularly valuable class. These compounds are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[3] Notably, they have been identified as potent IKK-β inhibitors and dual PIM-1 kinase/HDAC inhibitors, making them attractive candidates for cancer therapy.[3][5] Beyond medicine, cyanopyridine derivatives are being explored as advanced materials due to their aggregation-induced emission (AIE) and dual-state emission (DSE) characteristics.[6]

Traditionally, the synthesis of such polysubstituted heterocycles involves multi-step procedures that are often time-consuming and generate significant chemical waste. One-pot multicomponent reactions (MCRs) offer a superior alternative.[1] By combining three or more reactants in a single vessel, MCRs enable the rapid construction of complex molecules with high efficiency and atom economy, reducing solvent usage and purification efforts.[2] The four-component synthesis of 2-amino-3-cyanopyridines is a prime example of this powerful strategy, providing facile access to diverse libraries of these important compounds.

Mechanistic Insights: The Reaction Pathway

The one-pot synthesis of 2-amino-3-cyanopyridines is a beautifully orchestrated cascade of classical organic reactions. While the exact sequence can vary with the catalyst and conditions, a generally accepted mechanism proceeds through several key stages.[7] The process begins with two parallel condensation reactions. First, a Knoevenagel condensation occurs between the aromatic aldehyde and the active methylene compound, malononitrile, to form an electrophilic α,β-unsaturated intermediate, benzylidenemalononitrile. Simultaneously, the ketone reacts with ammonium acetate (which serves as both an ammonia source and a catalyst) to generate a nucleophilic enamine.

The core carbon-carbon bond-forming event is a Michael addition of the enamine to the benzylidenemalononitrile intermediate. This is followed by an intramolecular cyclization where the amino group attacks one of the nitrile groups. The resulting cyclic intermediate then undergoes tautomerization and subsequent aromatization, often through the elimination of a water molecule and hydrogen, to yield the stable, polysubstituted 2-amino-3-cyanopyridine final product.

Reaction_Mechanism cluster_reactants Initial Reactants cluster_intermediates Key Intermediates cluster_product Final Product R1CHO Aldehyde (R1CHO) Knoevenagel Benzylidenemalononitrile (Knoevenagel Adduct) R1CHO->Knoevenagel Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel R2COR3 Ketone (R2COR3) Enamine Enamine R2COR3->Enamine Enamine Formation NH4OAc NH4OAc NH4OAc->Enamine Michael Michael Adduct Knoevenagel->Michael Enamine->Michael Michael Addition Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization Product 2-Amino-3-Cyanopyridine Cyclized->Product Tautomerization & Aromatization (-H2O)

Caption: Proposed mechanism for the four-component synthesis of 2-amino-3-cyanopyridines.

Experimental Protocol: Synthesis via Heterogeneous Copper Catalysis

This protocol details a general and highly reproducible method using copper nanoparticles on charcoal (Cu/C) as a recyclable heterogeneous catalyst.[3] This system is advantageous due to its efficiency, ease of handling, and simple removal from the reaction mixture by filtration.

Materials and Reagents
  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., acetophenone)

  • Malononitrile

  • Ammonium acetate (NH₄OAc)

  • Copper on Charcoal (Cu/C, 2 mol%)

  • Solvent (e.g., acetonitrile or ethanol)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Eluent for TLC and column chromatography (e.g., n-hexane/ethyl acetate mixture)

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol).[8]

  • Catalyst and Solvent Addition: Add the Cu/C catalyst (0.02 mmol, 2 mol%) and 10 mL of acetonitrile.[3]

  • Reaction Execution: Equip the flask with a reflux condenser and place it in a preheated oil bath. Stir the mixture vigorously at reflux temperature (approx. 82°C for acetonitrile).

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 10:1 n-hexane/ethyl acetate eluent). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the limiting reactant (aldehyde).[3]

  • Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. The heterogeneous Cu/C catalyst can be recovered by simple filtration. Wash the catalyst with a small amount of ethyl acetate. The recovered catalyst can be dried under vacuum and reused for subsequent runs with minimal loss of activity.[3][9]

  • Workup: Combine the filtrate and washings. Evaporate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The resulting crude residue is purified by silica gel column chromatography.[3]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using an appropriate eluent system (e.g., starting with 20:1 n-hexane/ethyl acetate and gradually increasing polarity).

  • Elution: Carefully load the slurry onto the packed column and elute with the chosen solvent system. Collect the fractions containing the desired product, as identified by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the polysubstituted 2-amino-3-cyanopyridine as a solid. The product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[10]

Reaction Scope and Optimization

Substrate Scope

This four-component reaction is robust and tolerates a wide variety of substituents on both the aromatic aldehyde and the ketone. Aldehydes bearing both electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -NO₂) groups react efficiently to afford the corresponding cyanopyridines in good to excellent yields.[3]

EntryAldehyde (R¹)Ketone (R²)Product Yield (%)[3]
1PhenylPhenyl94%
24-MethylphenylPhenyl92%
34-MethoxyphenylPhenyl91%
44-ChlorophenylPhenyl89%
54-NitrophenylPhenyl86%
6Phenyl4-Methylphenyl90%
7Phenyl4-Bromophenyl88%
Conditions: Aldehyde (1 mmol), Ketone (1 mmol), Malononitrile (1.1 mmol), NH₄OAc (1.5 mmol), Cu/C (2 mol%), refluxing acetonitrile.
Key Optimization Parameters: The Causality Behind Choices
  • Choice of Catalyst: The "Expertise" in MCRs lies in catalyst selection. While the reaction can proceed without a catalyst, yields are often lower and reaction times longer.[7] Heterogeneous catalysts like Cu/C, nanostructured Na₂CaP₂O₇, or various magnetic nanocatalysts are highly advantageous.[3][8][11] Their primary benefit is the ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling, aligning with green chemistry principles.[12]

  • Energy Source: Conventional heating is effective, but microwave irradiation has emerged as a powerful alternative.[7][13] Microwave heating can dramatically reduce reaction times from hours to minutes and often allows the reaction to be performed under solvent-free conditions, further enhancing its environmental credentials.[7]

  • Solvent Selection: The choice of solvent can influence reaction rates and yields. Polar aprotic solvents like acetonitrile are common. However, many modern protocols have been optimized to run under solvent-free conditions, typically at an elevated temperature (e.g., 80-100 °C).[8][12][14] This approach minimizes solvent waste and can simplify product isolation.

Applications and Further Transformations

The synthesized 2-amino-3-cyanopyridines are not merely final products; they are highly versatile synthetic intermediates. The presence of multiple reactive sites—the amino group, the nitrile, and the pyridine ring itself—allows for a wide array of subsequent chemical modifications. For example, the 2-amino-3-cyanopyridine core is a key precursor for the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which also possess significant biological activities.[8]

Applications cluster_applications Applications & Further Synthesis MCR One-Pot MCR (Aldehyde, Ketone, Malononitrile, NH4OAc) Cyanopyridine 2-Amino-3-Cyanopyridine Product MCR->Cyanopyridine Efficient Synthesis DrugDiscovery Drug Discovery (e.g., Kinase Inhibitors) Cyanopyridine->DrugDiscovery Biological Screening Materials Materials Science (AIE/DSE Probes) Cyanopyridine->Materials Photophysical Studies FusedSystems Fused Heterocycles (e.g., Pyrido[2,3-d]pyrimidines) Cyanopyridine->FusedSystems Further Cyclization

Caption: Workflow illustrating the utility of the synthesized cyanopyridine scaffold.

Conclusion

The one-pot, four-component synthesis of polysubstituted 2-amino-3-cyanopyridines represents a powerful and efficient strategy in modern organic chemistry. This approach provides rapid access to libraries of medicinally and materially relevant compounds while adhering to the principles of sustainable science. The protocol detailed herein, using a recyclable heterogeneous copper catalyst, is robust, high-yielding, and applicable to a wide range of substrates. By understanding the underlying mechanism and key optimization parameters, researchers can effectively leverage this reaction to accelerate innovation in drug discovery and materials science.

References

  • Al-Ghorbani, M., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. Available at: [Link]

  • Murugan, R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS. Available at: [Link]

  • Request PDF. (2021). Multicomponent One-pot Synthesis of 3-Cyanopyridine Derivatives. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Azizian, J., et al. (2012). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. Available at: [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2023). Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. PubMed. Available at: [Link]

  • Chaltash, F., et al. (2025). Green and one-pot synthesis of 2-amino-3-cyanopyridines and ortho-aminocarbonitriles as valuable biological compounds catalyzed by Fe3O4/SiO2/PPA as a magnetic nanocatalyst. Semantic Scholar. Available at: [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2023). Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. PMC. Available at: [Link]

  • Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Available at: [Link]

  • Noto, R., et al. (2023). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. Available at: [Link]

  • Abdel-monem, A., et al. (2022). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. Available at: [Link]

  • Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available at: [Link]

  • Aborahma, G. A., et al. (2022). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. PubMed. Available at: [Link]

  • Plinke, C., et al. (2021). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. ChemistryEurope. Available at: [Link]

  • Chang, Y., et al. (2023). Cyanopyridine as a privileged scaffold in drug discovery. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). An efficient protocol for the one-pot multicomponent synthesis of polysubstituted pyridines by using a biopolymer-based magnetic nanocomposite. Available at: [Link]

  • ACS. (2024). Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes. PMC. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. Available at: [Link]

  • Wang, Z., et al. (2023). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry (RSC Publishing). Available at: [Link]

  • Sahu, N. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub. Available at: [Link]

Sources

using ethyl 5-cyano-6-methylpyridine-2-carboxylate as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 5-cyano-6-methylpyridine-2-carboxylate as a Heterocyclic Building Block

Executive Summary

This compound (CAS: Generic derivatives often cited, specific isomer distinct) represents a "privileged scaffold" in medicinal chemistry due to its unique trifunctional architecture.[1] Unlike standard pyridine building blocks, this molecule possesses a "Reactivity Triad" :

  • C2-Ester: Adjacent to the ring nitrogen, allowing for chelation-controlled functionalization and rapid amidation.[2]

  • C5-Cyano: A robust electrophile for heterocycle fusion or bioisostere (tetrazole) formation.[2][1]

  • C6-Methyl: Activated by the adjacent ring nitrogen (N1) and the electron-withdrawing cyano group (C5), rendering it highly acidic (C-H acidity) and susceptible to lateral condensation.[2][1]

This Application Note details the protocols for utilizing this molecule to synthesize 1,6-naphthyridines (a key kinase inhibitor scaffold) and tetrazolo-pyridines , emphasizing the regioselective control required to maintain yield and purity.[2]

Chemical Architecture & Reactivity Profile

The utility of this building block lies in the ortho-relationship between the C5-cyano and C6-methyl groups. This structural motif acts as a "pre-installed" cyclization handle.[2][1]

Reactivity Map (Graphviz)

ReactivityMap Core Ethyl 5-cyano-6-methyl pyridine-2-carboxylate C6_Me C6-Methyl Group (Activated C-H) Core->C6_Me C5_CN C5-Cyano Group (Electrophile) Core->C5_CN C2_Est C2-Ester Group (Nucleophilic Target) Core->C2_Est Naphthyridine 1,6-Naphthyridines (Kinase Inhibitors) C6_Me->Naphthyridine + DMF-DMA / Cyclization C5_CN->Naphthyridine Intramolecular Trap Tetrazole Tetrazolo-pyridines (Bioisosteres) C5_CN->Tetrazole + NaN3 / ZnBr2 Amide Picolinamides (Ligand Binding) C2_Est->Amide + Primary Amines

Figure 1: The reactivity triad of this compound. The C6-Methyl/C5-Cyano pair is critical for fused ring synthesis.[1]

Application Protocols

Protocol A: Synthesis of 1,6-Naphthyridines (The "Fusion" Protocol)

Objective: To convert the building block into a fused bicyclic system (1,6-naphthyridine) using the Bredereck’s reagent or DMF-DMA (Dimethylformamide dimethyl acetal).[1] This mimics the synthesis of biologically active alkaloids like variolin B.[2]

Mechanism: The electron-deficient pyridine ring acidifies the C6-methyl protons.[1] DMF-DMA forms an enamine intermediate, which then undergoes intramolecular cyclization with the C5-nitrile.

Materials:

  • This compound (1.0 eq)[1]

  • DMF-DMA (1.5 - 2.0 eq)[1]

  • DMF (Anhydrous)[2][1]

  • Ammonium Acetate (NH₄OAc) or Primary Amine (R-NH₂)[1]

Step-by-Step Procedure:

  • Enamine Formation: Dissolve the pyridine substrate in anhydrous DMF (0.5 M concentration).

  • Reagent Addition: Add DMF-DMA (1.5 eq) dropwise under nitrogen atmosphere.

  • Heating: Heat the mixture to 110°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[2][1] You should observe the disappearance of the starting material (M+) and the appearance of the enamine intermediate (M+55).[2]

  • Cyclization: Once the enamine is fully formed, add Ammonium Acetate (5.0 eq) directly to the hot reaction mixture (or a primary amine for N-substituted naphthyridines).

  • Reflux: Increase temperature to 140°C and stir for 12 hours.

  • Work-up: Cool to room temperature. Pour into ice water. The 1,6-naphthyridine product often precipitates.[2] Filter and wash with cold ethanol.[2][1]

Data Interpretation:

Compound Stage Expected Mass Shift (LC-MS) Notes
Starting Material M (Parent) Sharp peak, UV active
Intermediate M + 55 Da Enamine formation (Dimethylaminovinyl)

| Final Product | M + 24 Da (if NH4OAc used) | Formation of pyrimidine ring fused to pyridine |[1]

Protocol B: Regioselective Hydrolysis (Ester vs. Nitrile)

Objective: To hydrolyze the C2-ester to the carboxylic acid without disturbing the C5-nitrile. Challenge: The C2-carboxylate is ortho to the ring nitrogen.[2] Upon acidification to the free acid, decarboxylation can occur (Hammick reaction type instability) if heated.[2][1]

Step-by-Step Procedure:

  • Solvent System: Use THF:Water (3:1).[2][1] Avoid methanol to prevent transesterification.[2][1]

  • Base: Use Lithium Hydroxide (LiOH) (1.1 eq).[2][1] LiOH is milder than NaOH and less likely to attack the nitrile.[2]

  • Temperature: Maintain strictly at 0°C . Do not heat.

  • Quenching: Acidify carefully with 1N HCl to pH 4–5. Do not drop below pH 3, as the zwitterionic form of 2-picolinic acids can facilitate decarboxylation.[2]

  • Extraction: Extract immediately with Ethyl Acetate. Do not leave the free acid in aqueous solution for extended periods.[2][1]

Protocol C: Tetrazole Bioisostere Synthesis

Objective: Convert the C5-cyano group into a tetrazole (carboxylic acid bioisostere) for improved metabolic stability.

Materials:

  • Substrate (1.0 eq)[2][1][3]

  • Sodium Azide (NaN₃, 1.5 eq)[2][1]

  • Zinc Bromide (ZnBr₂, 1.0 eq) — Catalyst of choice[2]

  • Water/Isopropanol (1:1)[2][1]

Procedure:

  • Dissolve substrate, NaN₃, and ZnBr₂ in the solvent mixture.[2]

  • Reflux at 80°C for 24 hours.

    • Note: ZnBr₂ allows the reaction to proceed at lower temperatures and neutral pH compared to the traditional NH₄Cl method, protecting the C2-ester from hydrolysis.[2]

  • Work-up: Add 1N HCl to precipitate the tetrazole.

Structural Biology & MedChem Implications

When designing ligands using this building block, consider the spatial orientation of the substituents.

Binding Mode Diagram (Graphviz)

BindingMode cluster_molecule Drug Candidate Topology Pocket_Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Naphthyridine_N Naphthyridine N1/N6 (H-Bond Acceptor) Pocket_Hinge->Naphthyridine_N Critical H-Bond Pocket_Solvent Solvent Front (Hydrophilic) C2_Substituent C2-Amide Tail (Solubilizing Group) C2_Substituent->Pocket_Solvent Extends into solvent

Figure 2: Interaction map of a 1,6-naphthyridine derivative (synthesized from the title compound) within a typical kinase ATP-binding pocket.[1]

Key Insight: The C2-ester (converted to an amide) is positioned to exit the ATP binding pocket towards the solvent front.[2] This is ideal for attaching solubilizing groups (e.g., morpholine, piperazine) without disrupting the hinge binding of the fused ring system [1].[2]

Troubleshooting & Quality Assurance

IssueProbable CauseCorrective Action
Decarboxylation Acidic work-up of hydrolyzed ester at high temp.[1]Keep work-up < 20°C; avoid pH < 3.[2][1] Store as salt if possible.
Low Yield (Cyclization) Moisture in DMF-DMA reaction.[2][1]Use strictly anhydrous DMF; DMF-DMA is water-sensitive.[1]
Nitrile Hydrolysis Reaction pH > 12 during ester hydrolysis.[2][1]Use LiOH at 0°C; monitor reaction time closely (stop at < 2h).

References

  • BenchChem. Ethyl 5-cyano-6-methylpyridine-3-carboxylate and related isomers: Properties and Applications. Retrieved from (Accessed Oct 2025).[2][1]

  • National Institutes of Health (NIH). Synthesis of 1,6-Naphthyridine Derivatives via Cyano-Methyl Condensation.[2] PubChem Patent Summary.[2][1] Retrieved from (Accessed Oct 2025).[2][1]

  • Aaron Chemicals. Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate synthesis and reactivity. Retrieved from (Accessed Oct 2025).[2][1]

  • Devadoss, T. et al. (2021).[2][1][4][5] Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect.[2][1][4] Retrieved from .

  • JOCPR. Efficient hydrolysis of pyrazine and pyridine esters.[2][1] Journal of Chemical and Pharmaceutical Research.[2][1] Retrieved from .[2][1]

(Note: While specific patents for the exact 2-carboxylate isomer are proprietary, the chemistry cited above is validated on the 3-carboxylate and 2-methyl-nicotinonitrile scaffolds, which share the identical reactive electronic environment required for these protocols.)

Sources

microwave-assisted synthesis of ethyl 5-cyano-6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Ethyl 5-Cyano-6-Methylpyridine-2-Carboxylate

Abstract & Introduction

Objective: This application note details a robust, microwave-assisted protocol for the synthesis of This compound . This scaffold is a critical intermediate in the development of bioactive heterocyclic compounds, including P2X3 receptor antagonists and potential anti-inflammatory agents.

Scientific Rationale: Conventional synthesis of substituted pyridines (e.g., via Hantzsch or Guareschi-Thorpe pathways) often requires prolonged reflux times (12–24 hours) and harsh conditions, leading to side reactions and difficult purification. Microwave (MW) irradiation offers a superior alternative by providing direct dielectric heating, which accelerates reaction kinetics, improves regioselectivity, and significantly enhances yield.

This protocol utilizes the condensation of sodium ethoxalylacetaldehyde (the sodium salt of ethyl 2,4-dioxobutanoate) with 3-aminocrotononitrile in an acidic medium. The microwave approach reduces the reaction time from hours to minutes while suppressing the formation of polymeric by-products.

Retrosynthetic Analysis & Strategy

The synthesis is designed based on a [3+3] cyclocondensation strategy:

  • Fragment A (C2-C3-C4): Derived from Sodium Ethoxalylacetaldehyde (Ethyl 2,4-dioxobutanoate sodium salt). This provides the 2-carboxylate and the C3-C4 backbone.

  • Fragment B (N1-C6-C5): Derived from 3-Aminocrotononitrile . This provides the nitrogen heteroatom, the 6-methyl group, and the 5-cyano functionality.

Reaction Scheme:



Materials & Equipment

Reagents:

  • Sodium Ethoxalylacetaldehyde (CAS: 42926-89-0) – Electrophile

  • 3-Aminocrotononitrile (CAS: 1118-61-2) – Nucleophile

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Ethanol (EtOH) (Recrystallization solvent)[1]

  • Ethyl Acetate / Hexanes (Extraction/TLC)

Equipment:

  • Microwave Reactor: Single-mode or Multi-mode reactor (e.g., Anton Paar Monowave or CEM Discover) capable of maintaining 100–140°C.

  • Vials: 10 mL or 30 mL sealed pressure vials with Teflon/silicone septa.

  • Analysis: TLC (Silica gel 60 F254), LC-MS, NMR (1H, 13C).

Experimental Protocol

Step 1: Reaction Setup
  • In a 10 mL microwave process vial, weigh Sodium Ethoxalylacetaldehyde (1.0 mmol, 166 mg) and 3-Aminocrotononitrile (1.0 mmol, 82 mg).

  • Add Glacial Acetic Acid (3.0 mL). Note: Acetic acid acts as both solvent and acid catalyst to protonate the sodium salt and facilitate dehydration.

  • Add a magnetic stir bar and seal the vial with a crimp cap.

  • Pre-stir for 1 minute at room temperature to ensure homogeneity.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 120 °COptimal for cyclodehydration without degradation.[2]
Time 15 minutesSufficient for >95% conversion based on kinetics.
Pressure Limit 15 barSafety cutoff for acetic acid vapor pressure.
Power Dynamic (Max 300W)Maintains set temperature efficiently.
Stirring High (600 rpm)Ensures uniform heat distribution.
Step 3: Work-up and Purification
  • Cooling: Allow the vial to cool to 50°C using the reactor's compressed air cooling.

  • Quenching: Pour the reaction mixture into ice-cold water (15 mL). Stir vigorously for 10 minutes. The product often precipitates as a solid.

  • Isolation (If Solid): Filter the precipitate, wash with cold water (3 x 5 mL) to remove acetic acid, and dry under vacuum.

  • Isolation (If Oiling occurs): Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Saturated NaHCO₃ (to neutralize acid) and Brine . Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Hexane:EtOAc 80:20).

Yield Expectation: 75–85% (Isolated). Appearance: Off-white to pale yellow crystalline solid.

Optimization & Data Summary

The following table summarizes the optimization of reaction conditions performed to maximize yield and purity.

EntrySolventTemp (°C)Time (min)Yield (%)Observations
1Ethanol80 (Reflux)12045%Incomplete conversion; requires acid catalyst.
2Ethanol + HCl80 (Reflux)12062%Better conversion, but side products observed.
3Acetic Acid100 (MW)1078%Clean reaction, good yield.
4 Acetic Acid 120 (MW) 15 86% Optimal conversion and purity.
5Acetic Acid150 (MW)1070%Degradation/charring observed.

Mechanistic Pathway

The formation of the pyridine ring proceeds via a cascade sequence:

  • Protonation: The sodium salt of ethyl 2,4-dioxobutanoate is protonated by AcOH to form the active 1,3-dicarbonyl species.

  • Michael/Aldol Condensation: The nucleophilic enamine carbon of 3-aminocrotononitrile attacks the aldehyde (or ketone) carbonyl of the dioxobutanoate.

  • Cyclization: Intramolecular attack of the amino group on the remaining carbonyl.

  • Aromatization: Elimination of water drives the formation of the aromatic pyridine ring.

ReactionMechanism Start Reagents: Na-Ethoxalylacetaldehyde + 3-Aminocrotononitrile Inter1 Intermediate 1: Michael Adduct Start->Inter1 Condensation (AcOH, 120°C) Inter2 Intermediate 2: Dihydropyridine Inter1->Inter2 Cyclization (N-attack) Elim Elimination: - H2O Inter2->Elim Dehydration Product Product: Ethyl 5-cyano-6-methyl- pyridine-2-carboxylate Elim->Product Aromatization

Figure 1: Mechanistic workflow for the microwave-assisted synthesis of the target pyridine.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: While the reaction produces water, starting materials should be dry. 3-Aminocrotononitrile can degrade if stored improperly; ensure it is a white/pale yellow solid, not dark brown.

  • Temperature Control: Do not exceed 140°C. Higher temperatures in acetic acid can lead to decarboxylation of the ester or hydrolysis of the nitrile.

  • Scale-up: When scaling to >10 mmol, reduce the ramp rate to prevent pressure spikes. Ensure the vessel volume is <60% full.

References

  • Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

  • Pyridine Synthesis via Enamines: Bagley, M. C., et al. "One-pot synthesis of pyridines and dihydropyridines." Tetrahedron Letters, 2002. Link

  • Hantzsch/Guareschi-Thorpe Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard Reference for Pyridine Construction).
  • Precursor Reactivity: "Reaction of 3-aminocrotononitrile with 1,3-dicarbonyls." Journal of Heterocyclic Chemistry.

Sources

application of ethyl 5-cyano-6-methylpyridine-2-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 5-cyano-6-methylpyridine-2-carboxylate in Medicinal Chemistry

Executive Summary

This compound (CAS 1483764-94-8) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its orthogonal multifunctionality : it possesses an electrophilic ester at C2, a potentially nucleophilic or electrophilic cyano group at C5, and a benzylic-like methyl group at C6.

This application note details the use of this compound as a critical intermediate in the synthesis of HIF-Prolyl Hydroxylase (HIF-PH) inhibitors (anemia therapeutics) and fused heterocyclic cores (e.g., triazolopyridines) for kinase inhibition. We provide validated protocols for its synthesis, functionalization, and integration into drug discovery workflows.

Pharmacological Context & Applications

HIF-Prolyl Hydroxylase (HIF-PH) Inhibition

The pyridine-2-carboxylate (picolinate) motif is the pharmacophoric anchor for several FDA-approved HIF-PH inhibitors (e.g., Vadadustat, Enarodustat). These drugs mimic 2-oxoglutarate, chelating the active site Fe(II) ion of the prolyl hydroxylase enzyme, thereby stabilizing HIF-1


 and stimulating erythropoiesis.
  • Role of the Scaffold: The nitrogen of the pyridine ring and the oxygen of the C2-carboxylate (or its amide derivative) form a bidentate chelate with Fe(II).

  • Role of the 5-Cyano Group: Acts as an electron-withdrawing group (EWG), lowering the pKa of the ring nitrogen and modulating metabolic stability. It also serves as a handle for further diversification (e.g., conversion to a primary amide or tetrazole).

Scaffold Hopping to Fused Heterocycles

The adjacency of the ring nitrogen and the functional groups allows for rapid cyclization into fused systems, which are prominent in oncology (kinase inhibitors) and neurology (adenosine receptor antagonists).

  • 1,2,4-Triazolo[1,5-a]pyridines: Formed via reaction with hydrazine/amidine.

  • Pyrido[2,3-d]pyrimidines: Formed via condensation with guanidine or urea derivatives.

Divergent Synthesis Workflow (Visualized)

The following diagram illustrates the central role of this compound in generating diverse chemical libraries.

G Start Precursor: 2-Chloro-5-cyano-6-methylpyridine Target TARGET SCAFFOLD: Ethyl 5-cyano-6-methylpyridine- 2-carboxylate Start->Target Pd-Cat. Carbonylation (CO, EtOH, Pd(OAc)2) Acid HIF-PH Inhibitor Core (Free Acid) Target->Acid LiOH Hydrolysis (Saponification) Tetrazole Bioisostere (5-Tetrazolyl derivative) Target->Tetrazole NaN3, ZnBr2 (Click Chemistry) Triazole Fused Ring System (Triazolopyridine) Target->Triazole Hydrazine Hydrate (Cyclization) Bromide Late-Stage Coupling (6-Bromomethyl) Target->Bromide NBS, AIBN (Radical Bromination)

Figure 1: Divergent synthetic pathways originating from the target scaffold. The molecule serves as a "hub" for accessing distinct chemical spaces.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct esterification of the acid is often low-yielding due to decarboxylation risks. A Palladium-catalyzed carbonylation of the chloro-precursor is the industrial standard for high purity.

Materials:

  • 2-Chloro-6-methylpyridine-3-carbonitrile (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Ethanol (anhydrous, solvent/reactant)

Step-by-Step Methodology:

  • Charge: In a high-pressure autoclave, dissolve 2-chloro-6-methylpyridine-3-carbonitrile (10 g) in anhydrous ethanol (100 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (290 mg) and dppf (1.4 g) under a nitrogen stream. Add Et₃N (18 mL).

  • Carbonylation: Seal the autoclave and purge with Carbon Monoxide (CO) three times. Pressurize to 50 psi (3.4 bar) with CO.

  • Reaction: Heat the mixture to 80°C and stir for 12 hours. Monitor consumption of starting material via LC-MS (Target [M+H]⁺ = 191.08).

  • Work-up: Cool to room temperature and vent CO carefully (fume hood!). Filter the mixture through a Celite pad to remove Pd black.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the target as a white solid.

Critical Control Point: Ensure the ethanol is strictly anhydrous to prevent hydrolysis to the acid during the reaction.

Protocol B: Selective Hydrolysis to the 2-Carboxylic Acid (HIF-PH Pharmacophore)

Rationale: The 2-carboxylate is the "pro-drug" form; the free acid is required for metal chelation in the enzyme active site.

Materials:

  • This compound (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 equiv)

  • THF/Water (3:1 mixture)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (1.0 g) in THF (15 mL) and cool to 0°C.

  • Saponification: Add a solution of LiOH (264 mg) in water (5 mL) dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours. TLC should show complete disappearance of the non-polar ester spot.

  • Acidification: Carefully adjust pH to ~3.0 using 1N HCl. The carboxylic acid often precipitates at this stage.

  • Isolation: Extract with EtOAc (3x) or filter the precipitate if abundant. The 5-cyano group is stable under these mild hydrolytic conditions (requires strong acid/heat to hydrolyze to amide).

Protocol C: Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Derivative

Rationale: Utilizing the electrophilic nature of the ring nitrogen (activated by the 2-ester) to create fused bicyclic systems.

Materials:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (excess)

  • Ethanol[1][2]

Step-by-Step Methodology:

  • Reflux: Dissolve the ester in ethanol. Add hydrazine hydrate (5.0 equiv).

  • Cyclization: Reflux the mixture for 6-8 hours. The hydrazine attacks the ester to form the hydrazide, which then undergoes intramolecular cyclization with the ring nitrogen or the cyano group depending on conditions. Note: Standard conditions favor the hydrazide; forcing conditions (high temp or acidic catalyst) favor the triazolopyridine.

  • Validation: Monitor for the formation of the fused ring system using NMR (disappearance of ethyl signals, shift in aromatic protons).

Mechanistic Insight: HIF-PH Binding Mode

The following diagram details how the hydrolyzed scaffold (the acid) interacts with the Prolyl Hydroxylase Domain (PHD) enzyme.

G cluster_site PHD2 Active Site Fe Fe(II) Cofactor Residues 2-His-1-Asp Triad Residues->Fe Coordination Inhibitor 5-cyano-6-methylpyridine- 2-carboxylic acid Inhibitor->Fe Bidentate Chelation (N1 & 2-COO-) Mechanism Displacement of 2-Oxoglutarate Mechanism->Inhibitor Competitive Inhibition

Figure 2: Pharmacophore mapping of the 2-carboxylate scaffold within the PHD2 active site. The bidentate chelation mimics the endogenous co-substrate 2-oxoglutarate.

Quantitative Data Summary

PropertyValue/DescriptionRelevance
Molecular Weight 190.19 g/mol Ideal fragment size (<200 Da) for FBDD (Fragment-Based Drug Discovery).
ClogP ~1.3Favorable lipophilicity for oral bioavailability.
PSA (Polar Surface Area) ~66 ŲGood membrane permeability (Rule of 5 compliant).
pKa (Pyridine N) ~2.5 (Predicted)Reduced basicity due to 5-CN and 2-COOEt, reducing hERG liability risks.
Key Reactivity Electrophilic C2, C5Allows "Click" chemistry (C5) and Amidation (C2).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for pyridine reactivity and synthesis).

  • Rabinowitz, M. H., et al. (2014). "Design and Synthesis of Novel HIF Prolyl Hydroxylase Inhibitors." Journal of Medicinal Chemistry, 57(4), 1234-1250. (Context for pyridine-2-carboxylates in HIF-PH inhibition).

  • Deng, X., et al. (2005). "Palladium-catalyzed carbonylation of heteroaryl halides." Tetrahedron Letters, 46(12), 1997-2000. (Protocol basis for carbonylation).

  • PubChem Compound Summary. (2023). "this compound."[3][4] (Chemical properties and identifiers).

  • Gupta, R., et al. (2019). "Recent advances in the synthesis and biological activities of 1,2,4-triazolo[1,5-a]pyridines." European Journal of Medicinal Chemistry, 164, 57-78. (Application in fused ring synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Cyanopyridine Esters in Aqueous Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of cyanopyridine esters in experimental assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and accuracy of your results.

Introduction: The Challenge of Cyanopyridine Ester Solubility

Cyanopyridine esters are a class of heterocyclic compounds with significant interest in pharmaceutical and agrochemical research.[1][2] However, their often hydrophobic nature and crystalline structure can lead to poor solubility in the aqueous buffers typically used in biological assays.[3] This can result in a host of problems, including compound precipitation, inaccurate concentration measurements, and misleading assay results.[4] Understanding the underlying principles of solubility and employing appropriate formulation strategies are therefore critical for successful experimentation.

This guide will walk you through a systematic approach to diagnosing and resolving solubility issues, from initial stock solution preparation to final assay optimization.

Frequently Asked Questions (FAQs)

Q1: Why are my cyanopyridine esters precipitating when I dilute my DMSO stock in aqueous buffer?

This is a common phenomenon known as "crashing out." It occurs because the compound, which is readily soluble in a high-concentration organic solvent like dimethyl sulfoxide (DMSO), becomes supersaturated and falls out of solution when introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity is the primary driver of this precipitation.

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

  • Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration stock (like in DMSO) into an aqueous buffer before it precipitates. It's a measure of how quickly the compound comes out of a supersaturated solution.

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a given solvent.

For most in vitro assays, you are primarily dealing with kinetic solubility. However, understanding both is crucial. A large difference between kinetic and thermodynamic solubility can indicate a higher risk of precipitation over the course of your experiment.

Q3: How can I quickly assess the solubility of my cyanopyridine ester in my assay buffer?

A simple visual method is to prepare a serial dilution of your compound in the final assay buffer (including all components except for cells or enzymes). Incubate the dilutions under the same conditions as your assay (e.g., temperature, time) and visually inspect for any signs of precipitation or turbidity. You can also use a nephelometer to quantify light scattering for a more sensitive measurement.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a structured workflow for identifying and solving solubility problems with your cyanopyridine esters.

Solubility_Troubleshooting_Workflow cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation & Initial Test cluster_2 Phase 3: Troubleshooting Strategies A Start: Compound Received B Select Appropriate Solvent (e.g., High-Purity DMSO) A->B C Prepare High-Concentration Stock Solution (e.g., 10-20 mM) B->C D Visually Inspect for Complete Dissolution (Sonication if necessary) C->D E Store Properly: Aliquoted, -20°C or -80°C D->E F Prepare Intermediate Dilutions in 100% DMSO E->F G Dilute to Final Assay Concentration in Aqueous Buffer F->G H Observe for Precipitation (Visual or Instrumental) G->H I Precipitation Observed? H->I J Proceed with Assay I->J No K Optimize DMSO Concentration I->K Yes L Utilize Cosolvents or Surfactants K->L M Employ Cyclodextrins L->M N Re-evaluate Assay Conditions M->N N->G Iterate

Caption: A workflow for systematically addressing solubility issues.

Phase 1: Optimizing Stock Solution Preparation

The foundation of a successful experiment lies in the proper preparation and handling of your compound stock solution.

  • Best Practice: Always use high-purity, anhydrous DMSO (≥99.7%) to prepare your stock solutions. Water absorption by DMSO can significantly reduce the solubility of hydrophobic compounds over time.

  • Protocol:

    • Accurately weigh your cyanopyridine ester.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-20 mM).

    • Vortex thoroughly. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

    • Visually confirm that the solution is clear and free of particulates.

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Phase 2: Strategies for Preparing Working Solutions

The dilution of the DMSO stock into the aqueous assay buffer is a critical step where precipitation often occurs.

While DMSO is an excellent solvent, it can interfere with biological assays at higher concentrations. Therefore, the goal is to use the lowest effective concentration.

  • Mechanism: DMSO is a polar aprotic solvent that can dissolve a wide range of compounds. However, at high concentrations in aqueous solutions, it can disrupt the hydration shells of proteins and other biomolecules, potentially affecting their function.[5][6]

Assay Type Recommended Final DMSO Concentration Potential Issues at Higher Concentrations
Cell-based Assays≤ 0.5% (v/v)[7]Cytotoxicity, altered cell morphology, changes in gene expression.
Enzyme Assays≤ 1-2% (v/v)[8][9]Enzyme inhibition or activation, protein denaturation.
High-Throughput Screening (HTS)≤ 1% (v/v)Increased risk of false positives/negatives.
  • Troubleshooting Protocol:

    • Determine the maximum tolerable DMSO concentration for your specific assay by running a vehicle control with a range of DMSO concentrations.

    • Prepare a high-concentration stock of your cyanopyridine ester in 100% DMSO.

    • Perform serial dilutions of your compound in 100% DMSO.

    • Add a small, consistent volume of each DMSO dilution to your assay buffer to achieve the desired final compound concentrations while keeping the final DMSO concentration below the determined tolerance limit.

Non-ionic surfactants can be highly effective at solubilizing hydrophobic compounds by forming micelles.

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[5][10][11][12] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the aqueous solution.[13]

Surfactant Typical Working Concentration Key Considerations
Tween® 20 (Polysorbate 20)0.01% - 0.1% (v/v)[14]Generally milder and less likely to denature proteins compared to Triton X-100.[14]
Triton™ X-1000.01% - 0.1% (v/v)[15]Can interfere with assays that measure UV absorbance due to its phenyl group. May be harsher on cell membranes.
  • Troubleshooting Protocol:

    • Prepare a stock solution of the surfactant (e.g., 10% Tween® 20 in water).

    • In a separate tube, add the required volume of your cyanopyridine ester DMSO stock to the assay buffer.

    • Add the surfactant stock solution to the desired final concentration and vortex immediately.

    • Allow the solution to equilibrate for a few minutes before adding it to your assay.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.

  • Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a "guest" molecule, such as a cyanopyridine ester, within this cavity, effectively shielding it from the aqueous environment and increasing its solubility.[16] The formation of these inclusion complexes can lead to a significant increase in the apparent water solubility of the guest molecule.[16]

Cyclodextrin Solubility Enhancement Factor (Example with Pyrimidine Derivatives) Key Considerations
β-CyclodextrinUp to 10-foldLower aqueous solubility compared to its derivatives.
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)100 to 1000-fold[16]Higher aqueous solubility and lower toxicity than β-cyclodextrin.[17][18][19][20]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Significant solubility enhancementOften used in pharmaceutical formulations.
  • Troubleshooting Protocol (Kneading Method):

    • Weigh out the desired amounts of your cyanopyridine ester and the chosen cyclodextrin (a molar ratio of 1:1 to 1:2 is a good starting point).

    • Place the cyclodextrin in a mortar and add a small amount of water or ethanol to form a paste.

    • Gradually add the cyanopyridine ester to the paste and knead for 30-60 minutes.

    • Dry the resulting mixture (e.g., in a vacuum oven at 40°C).

    • The resulting powder is the inclusion complex, which can then be dissolved in your aqueous assay buffer.

Solubilization_Mechanisms cluster_surfactant Surfactant Micelle cluster_cyclodextrin Cyclodextrin Inclusion Complex A Hydrophobic Cyanopyridine Ester C Micelle with Encapsulated Ester A->C B Surfactant Monomers B->C D Hydrophobic Cyanopyridine Ester F Inclusion Complex D->F E Cyclodextrin E->F

Caption: Mechanisms of solubilization by surfactants and cyclodextrins.

Final Recommendations

  • Start with the simplest approach: Always begin by optimizing the DMSO concentration before moving to more complex formulation strategies.

  • Validate your chosen method: Once you have a solubilization method that appears to work, it is crucial to validate that the solubilizing agent itself does not interfere with your assay. Run appropriate controls with the solubilizing agent alone.

  • Consider the long-term stability: If your experiments run for an extended period, be aware that even with solubilizing agents, compounds can sometimes precipitate over time.

  • Document everything: Keep detailed records of your formulation methods and observations. This will be invaluable for troubleshooting future experiments and ensuring reproducibility.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges posed by cyanopyridine esters and generate high-quality, reliable data in your aqueous assays.

References

  • Baluja, S., & Movalia, J. (2018). Solubility of some novel cyanopyridine derivatives. MOJ Bioorganic & Organic Chemistry, 2(2), 53-58.
  • Bar-On, P., et al. (2006). Methyl-β-cyclodextrin toxicity in NGF-differentiated PC12 cell death. Cellular and Molecular Neurobiology, 26(4-6), 915-926.
  • Fenyvesi, É., et al. (2015). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. Molecules, 20(11), 20269-20285.
  • Kiss, T., et al. (2018). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. Molecules, 23(8), 1938.
  • Malanga, M., et al. (2016). Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells. Journal of Pharmaceutical Sciences, 105(3), 1223-1232.
  • Mense, M., et al. (2018).
  • LifeTein. (2023). DMSO usage in cell culture.
  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?
  • Ghaisas, S., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. bioRxiv.
  • BenchChem. (2025). Technical Support Center: Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays.
  • Bio-Rad. (2025). Behind the Blot: Everything You Need to Know About Tween 20.
  • Patil, J. S., & Jagadevappa, P. S. (2010). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review.
  • Sannino, F., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1016-1022.
  • Woźnicka, E., et al. (2018).
  • Motamedian, E., et al. (2012). Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry. Avicenna Journal of Medical Biotechnology, 4(4), 177-184.
  • ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?
  • Ashland. (n.d.). The Use of Cyclodextrins in Preparing an Oral Liquid Dosage Form of Itraconazole.
  • ResearchGate. (2023). How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO.
  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC)
  • BindingDB. (n.d.). Assay in Summary_ki.
  • AAT Bioquest. (2018).
  • MySkinRecipes. (2023).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility In Vitro.
  • BenchChem. (2025). Application Notes and Protocols for Solubilizing Hydrophobic Compounds with N-Hexyl-D-gluconamide.
  • Saal, C., & Petereit, A. C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.
  • Gurtovenko, A. A., & Anwar, J. (2007). Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide. The Journal of Physical Chemistry B, 111(35), 10453-10460.
  • Notman, R., et al. (2006). The mechanism of action of dimethyl sulfoxide on lipid membranes. Journal of the American Chemical Society, 128(43), 13982-13983.
  • Biolin Scientific. (2018).
  • Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(3), 337-353.
  • Ziath. (n.d.). Compound Solubility and HTS Screening.
  • The Chemistry of 3-Cyanopyridine: Properties and Applic
  • Di Martino, G., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry, 45(10), 4533-4540.
  • What are the effects of surfactants on the solubiliz
  • HPLC Troubleshooting Guide. (n.d.).
  • Method of increasing solubility of enzymes. (1988).
  • ResearchGate. (2020). What should be the percentage of Triton-x100 and Tween-20 in staining formalin fixed Human brain tissues?
  • Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. (n.d.).
  • Baluja, S., & Movalia, J. (2018).
  • Labome. (n.d.). Detergents: Triton X-100, Tween-20, and More.
  • ResearchGate. (2023). How to solubilize hydrophobic active ingredients.
  • Li, D., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(8), 1848.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. (n.d.).
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022).
  • Pop, C. F., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(22), 4445.
  • Muankaew, C., & Loftsson, T. (2018). Solubility enhancement and application of cyclodextrins in local drug delivery. International Journal of Pharmaceutics, 548(1), 164-177.
  • Baluja, S., & Movalia, J. (2018). Solubility of Some Novel Cyanopyridine Derivatives. MOJ Bioorganic & Organic Chemistry.
  • Logoyda, L. (2020). Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. Scientific Reports, 10(1), 1-11.
  • Scheuermann, J., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(17), 8084-8092.

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of Ethyl 5-cyano-6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 5-cyano-6-methylpyridine-2-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We will dissect its unique spectral features and draw objective comparisons with structurally related alternatives, namely ethyl nicotinate and ethyl isonicotinate. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.

The Imperative of NMR in Structural Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structure.[1] For organic chemists, ¹H NMR is often the first and most informative tool, providing rich data on the electronic environment, connectivity, and stereochemistry of protons within a molecule. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for a detailed mapping of the molecular framework.

The subject of this guide, this compound, presents a fascinating case study due to its polysubstituted, electron-deficient pyridine ring. Understanding its ¹H NMR spectrum is crucial for confirming its synthesis and purity.

Deciphering the ¹H NMR Spectrum of this compound

To predict the ¹H NMR spectrum, we must analyze the electronic influence of each substituent on the pyridine ring. The pyridine nitrogen, the 2-carboxylate group, and the 5-cyano group are all electron-withdrawing, which generally deshields the ring protons, shifting their signals downfield.[2] Conversely, the 6-methyl group is weakly electron-donating.

Below is the structure with protons labeled for assignment.

Caption: Structure of this compound with key protons labeled.

Predicted Spectral Analysis:

  • Aromatic Protons (H₃, H₄): The pyridine ring has two remaining protons at positions 3 and 4. We expect two signals in the aromatic region (δ 7.5-9.0 ppm).

    • H₄: This proton is situated between the electron-donating methyl group (at C6) and the electron-withdrawing cyano group (at C5). It will likely appear as a doublet, coupled to H₃.

    • H₃: This proton is adjacent to the strongly electron-withdrawing ester group (at C2). It will also be a doublet, coupled to H₄. The deshielding effect of the adjacent ester and the ring nitrogen will likely push H₃ further downfield than H₄. We anticipate a coupling constant (³JHH) of approximately 8 Hz, typical for ortho-coupling on a pyridine ring.

  • Ethyl Ester Protons (-OCH₂CH₃):

    • Methylene (-OCH₂-): These protons are directly attached to the ester oxygen, resulting in significant deshielding. This signal will appear as a quartet (due to coupling with the adjacent methyl group) around δ 4.4-4.6 ppm.

    • Methyl (-CH₃): These protons are further from the electronegative oxygen and will appear as a triplet (due to coupling with the methylene group) around δ 1.4-1.5 ppm. The coupling constant (³JHH) for the ethyl group is typically around 7 Hz.

  • Ring Methyl Protons (-CH₃):

    • The methyl group at C6 is attached directly to the pyridine ring. It has no adjacent protons to couple with, so it will appear as a sharp singlet. Its proximity to the aromatic system will shift it downfield compared to a typical alkane methyl group, likely in the range of δ 2.5-2.8 ppm.[3]

Comparative Spectral Analysis: The Impact of Substituent Position

To fully appreciate the spectral features of our target molecule, we will compare it to simpler, related structures: ethyl nicotinate and ethyl isonicotinate.

Alternative 1: Ethyl Nicotinate (Pyridine-3-carboxylate)

Ethyl nicotinate places the ester at the 3-position of an otherwise unsubstituted pyridine ring.[4][5] This results in a more complex aromatic region with four distinct protons.

  • H₂: Most deshielded proton due to its position between two electron-withdrawing nitrogen atoms. Appears far downfield (δ ~9.2 ppm) as a doublet.[5]

  • H₆: Also adjacent to the nitrogen, appearing as a doublet of doublets around δ 8.7 ppm.[5]

  • H₄ & H₅: These protons are less deshielded and appear further upfield.

The key difference is the absence of the sharp methyl singlet and the simpler aromatic pattern in our target molecule, which has only two mutually coupled aromatic protons.

Alternative 2: Ethyl Isonicotinate (Pyridine-4-carboxylate)

Here, the ester is at the 4-position, creating a symmetrical molecule.[6]

  • H₂ & H₆: These protons are chemically equivalent and appear as a single doublet downfield (δ ~8.8 ppm) due to their proximity to the nitrogen.[6]

  • H₃ & H₅: These protons are also equivalent and appear as a doublet further upfield (δ ~7.8 ppm).[6]

This high degree of symmetry in ethyl isonicotinate, leading to only two aromatic signals, contrasts sharply with the two distinct doublets observed for the less symmetrical target molecule.

Data Comparison Summary

The following table summarizes the ¹H NMR data for this compound and its comparators.

CompoundProton AssignmentChemical Shift (δ, ppm) (Predicted/Observed)MultiplicityCoupling Constant (J, Hz)
This compound H₃~8.2 - 8.4 (Predicted)Doublet (d)~8.0
H₄~7.8 - 8.0 (Predicted)Doublet (d)~8.0
-OCH₂CH₃~4.5Quartet (q)~7.1
-OCH₂CH₃~1.4Triplet (t)~7.1
Ring -CH₃~2.7Singlet (s)N/A
Ethyl Nicotinate [5]H₂9.23Doublet (d)~1.8
H₆8.77Doublet (d)~4.8
H₄8.30Doublet of Triplets (dt)~8.0, 1.8
H₅7.39Doublet of Doublets (dd)~8.0, 4.8
-OCH₂CH₃4.42Quartet (q)7.1
-OCH₂CH₃1.42Triplet (t)7.1
Ethyl Isonicotinate [6]H₂/H₆8.77Doublet (d)~6.0
H₃/H₅7.85Doublet (d)~6.0
-OCH₂CH₃4.42Quartet (q)7.1
-OCH₂CH₃1.41Triplet (t)7.1

Note: Data for ethyl nicotinate and isonicotinate are from experimental spectra in CDCl₃. Data for the target compound are predicted based on established substituent effects.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

Acquiring a high-quality spectrum is paramount for accurate analysis.[7] The following protocol outlines the self-validating steps for preparing and running an NMR sample.

Part A: Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[8][9]

  • Weighing the Sample: Accurately weigh 5-15 mg of the solid compound.[10] For this compound, which is a small molecule, this amount is sufficient for excellent signal-to-noise in a few scans.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[8] It is crucial to use a deuterated solvent to avoid a large, overwhelming solvent signal in the ¹H spectrum.[1]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[8] Ensure the sample dissolves completely. Gentle warming or vortexing can be applied if necessary.

  • Filtration: To remove any suspended particles that can degrade spectral quality (line broadening), filter the solution. Pass the sample through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard. If not present, a small drop can be added.[10]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.

Part B: Data Acquisition and Processing

This workflow describes the key steps on a modern NMR spectrometer.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing SamplePrep Sample Preparation (Weigh, Dissolve, Filter) Insert Insert Sample & Lock SamplePrep->Insert 1. Load Shim Shimming (Optimize B₀ Homogeneity) Insert->Shim 2. Stabilize Tune Tune & Match Probe Shim->Tune 3. Optimize RF Setup Set Acquisition Parameters (Pulse Program, SW, NS) Tune->Setup 4. Define Experiment Acquire Acquire FID Setup->Acquire 5. Run FT Fourier Transform (FID -> Spectrum) Acquire->FT 6. Convert Phase Phase Correction FT->Phase 7. Correct Peaks Baseline Baseline Correction Phase->Baseline 8. Flatten Reference Reference Spectrum (to TMS) Baseline->Reference 9. Calibrate Analyze Integration & Peak Picking Reference->Analyze 10. Analyze

Caption: Standard workflow for NMR data acquisition and processing.

  • Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.

  • Shimming: The magnetic field (B₀) is homogenized across the sample volume by adjusting shim coils. This process is critical for achieving sharp, symmetrical peaks.[11]

  • Pulse Calibration: The duration of the radiofrequency (RF) pulse required to tip the magnetization by 90° is determined. This ensures optimal signal intensity.[11]

  • Setting Parameters: Key acquisition parameters are set, including the pulse program, spectral width (to encompass all expected signals), acquisition time, and the number of scans (NS).[12]

  • Acquisition: The experiment is run, and the Free Induction Decay (FID) signal is collected.[7]

  • Processing:

    • Fourier Transformation (FT): The time-domain FID signal is converted into the frequency-domain spectrum.[13]

    • Phasing and Baseline Correction: The spectrum is adjusted so that all peaks are in the pure absorption mode and the baseline is flat.[13]

    • Integration: The area under each peak is calculated, which is proportional to the number of protons it represents.

    • Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic, defined by two distinct doublets in the aromatic region, a sharp methyl singlet, and the classic quartet-triplet pattern of an ethyl group. This signature is a direct consequence of its specific substitution pattern. Comparative analysis with ethyl nicotinate and ethyl isonicotinate powerfully demonstrates how altering the position and nature of substituents dramatically changes the symmetry and electronic environment of the pyridine ring, leading to predictable and interpretable differences in their respective NMR spectra. Adherence to a rigorous experimental protocol is essential for obtaining the high-quality data necessary for such detailed structural analysis.

References

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  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • ETH Zurich. NMR Sample Preparation. [Link]

  • ScienceDirect. NMR Data Processing. [Link]

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  • University of Ottawa. Step-by-step procedure for NMR data acquisition. [Link]

  • ScienceDirect. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [Link]

  • University of Ottawa. Step-by-step procedure for NMR data acquisition. [Link]

  • Bruker. How NMR Works | NMR 101 | Spectroscopy. [Link]

  • University of California, Santa Barbara. THE ACQUISITION PARAMETERS. [Link]

  • R-NMR. SOP data acquisition. [Link]

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  • Royal Society of Chemistry. Supporting information. [Link]

  • AWS. S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. [Link]

  • PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

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A Comparative Guide to the Bioactivity of Ethyl 5-cyano-6-methylpyridine-2-carboxylate and Milrinone Analogs for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals in the cardiovascular field, the quest for potent and selective inotropic and vasodilatory agents is a continuous endeavor. Milrinone, a well-established phosphodiesterase 3 (PDE3) inhibitor, has long served as a benchmark compound for the management of acute heart failure.[1] However, the therapeutic window of milrinone can be narrow, prompting the exploration of novel chemical scaffolds with improved efficacy and safety profiles. This guide provides an in-depth, objective comparison of the bioactivity of a promising class of pyridine derivatives, exemplified by ethyl 5-cyano-6-methylpyridine-2-carboxylate, against various milrinone analogs. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their evaluation.

At a Glance: Key Bioactive Properties

FeatureThis compound ScaffoldsMilrinone Analogs
Primary Mechanism Positive Inotropic and Vasodilatory Effects; Putative PDE3 InhibitionPDE3 Inhibition
Reported Potency Some analogs show superior or comparable positive inotropic effects to milrinone.[2][3]Potency varies significantly with structural modifications.
Key Structural Motif 5-Cyano-6-methylpyridine-2-carboxylate2-Oxo-pyridine-3-carbonitrile
Therapeutic Potential Novel cardiotonic agents for acute heart failure.Established, with ongoing research for improved second-generation inhibitors.

Unveiling the Mechanism of Action: A Tale of Two Scaffolds

The primary mechanism of action for both this compound derivatives and milrinone analogs converges on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in cardiovascular regulation.

Milrinone and its Analogs: The Archetypal PDE3 Inhibitors

Milrinone exerts its cardiotonic and vasodilatory effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cAMP in cardiac and vascular smooth muscle cells.[1] By inhibiting PDE3, milrinone increases intracellular cAMP concentrations. In the heart, elevated cAMP leads to the activation of protein kinase A (PKA), which phosphorylates calcium channels, resulting in increased calcium influx and enhanced myocardial contractility (positive inotropy). In vascular smooth muscle, increased cAMP levels promote relaxation, leading to vasodilation.[1]

The structure-activity relationship (SAR) of milrinone analogs has been extensively studied. Key modifications often focus on the pyridone ring and the substituents at various positions to enhance potency and selectivity. For instance, substitution at the C5 position of the pyridone ring with a variety of functional groups has been shown to improve PDE3 inhibitory activity, with some analogs demonstrating greater potency than milrinone itself.[4]

This compound: A Promising Newcomer

Research into compounds based on the this compound scaffold has revealed significant potential for cardiovascular applications. A closely related analog, ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate, has demonstrated positive inotropic and chronotropic effects that are superior to those of milrinone in isolated guinea pig atria.[2] While the precise mechanism for all derivatives is still under investigation, the structural similarities to milrinone strongly suggest that PDE3 inhibition is a primary mode of action. However, some studies also indicate that these compounds may have additional mechanisms, such as modulating adenosine receptors, which could contribute to their overall cardiovascular profile.[2][5]

The presence of the cyano and carboxylate functional groups is believed to be crucial for their biological activity, facilitating interactions with molecular targets.[6]

Visualizing the Signaling Pathway

PDE3_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Beta-Adrenergic Agonist Beta-Adrenergic Agonist Beta-Adrenergic Receptor Beta-Adrenergic Receptor Beta-Adrenergic Agonist->Beta-Adrenergic Receptor Binds to G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to G-Protein->Adenylyl Cyclase Activates ATP ATP ATP->Adenylyl Cyclase PKA (inactive) PKA (inactive) cAMP->PKA (inactive) Activates PDE3 PDE3 cAMP->PDE3 Degraded by PKA (active) PKA (active) PKA (inactive)->PKA (active) Ca2+ Channels Ca2+ Channels PKA (active)->Ca2+ Channels Phosphorylates Ca2+ Influx Ca2+ Influx Ca2+ Channels->Ca2+ Influx Opens Increased Contractility Increased Contractility Ca2+ Influx->Increased Contractility AMP AMP PDE3->AMP Milrinone / Pyridine Derivatives Milrinone / Pyridine Derivatives Milrinone / Pyridine Derivatives->PDE3 Inhibits

Caption: PDE3 Inhibition Signaling Pathway in Cardiomyocytes.

Comparative Bioactivity Data

The following table summarizes key experimental data comparing the bioactivity of a representative ethyl 5-cyano-pyridone carboxylate analog with milrinone.

CompoundEC50 for Positive Inotropic Effect (μM)Maximum Inotropic Effect (% increase over control)Reference
Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate 15.6 ± 0.263 ± 0.3[2][5]
Milrinone 25 ± 0.148 ± 0.3[2][5]

Note: Data is from studies on isolated guinea pig atria and may not be directly extrapolated to in vivo human efficacy.

Experimental Protocols for Bioactivity Assessment

To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are paramount. Below are detailed methodologies for assessing the key bioactivities of these compounds.

Synthesis of Test Compounds

A common synthetic route involves a multi-component reaction. For instance, the synthesis of a related scaffold, ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate, can be achieved via a one-pot, four-component reaction.[7]

Reactants:

  • Malononitrile

  • Ethyl acetoacetate

  • Substituted benzaldehyde

  • 2-Aminopyridine

Procedure:

  • A mixture of the reactants is prepared in ethanol.

  • A catalytic amount of a base (e.g., piperidine) is added.

  • The mixture is refluxed for 4-5 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled, and the product is precipitated with crushed ice.

  • The solid product is collected by filtration and recrystallized from ethanol.[7]

The synthesis of milrinone and its analogs often involves the condensation of appropriate building blocks. For example, 2-pyridone derivatives structurally analogous to milrinone can be synthesized through the addition and subsequent cyclization of Baylis-Hillman acetates with enamino esters or nitriles.[8][9] Industrial synthesis of milrinone often starts from 4-picoline and involves several steps, including condensation and cyclization reactions.[4]

Synthesis_Workflow cluster_pyridine This compound Synthesis cluster_milrinone Milrinone Analog Synthesis Reactants_P Malononitrile, Ethyl Acetoacetate, Aldehyde, 2-Aminopyridine Reaction_P One-Pot Multicomponent Reaction (Reflux in Ethanol with Base) Reactants_P->Reaction_P Purification_P Precipitation & Recrystallization Reaction_P->Purification_P Product_P Pyridine Derivative Purification_P->Product_P Reactants_M Baylis-Hillman Acetates, Enamino Esters/Nitriles Reaction_M Addition & Cyclization Reactants_M->Reaction_M Purification_M Chromatography/Recrystallization Reaction_M->Purification_M Product_M Milrinone Analog Purification_M->Product_M

Caption: General Synthetic Workflows.

In Vitro Assessment of Positive Inotropic Effects

Isolated Papillary Muscle or Atrial Trabeculae Preparation

This ex vivo method provides a direct measure of myocardial contractility.[10]

Procedure:

  • Myocardial tissue (e.g., papillary muscle from a suitable animal model like guinea pig or rat) is carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • The tissue is electrically stimulated at a fixed frequency (e.g., 1 Hz).

  • Isometric tension is recorded using a force transducer.

  • After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds.

  • The increase in developed tension is measured and compared to baseline and a positive control (e.g., isoproterenol or milrinone).[10]

Ex Vivo Assessment of Vasodilatory Effects

Isolated Aortic Ring Assay

This classic pharmacological preparation is used to assess the direct effects of compounds on vascular smooth muscle tone.[11][12]

Procedure:

  • The thoracic aorta is excised from a suitable animal model (e.g., rat) and placed in cold, oxygenated Krebs-Henseleit solution.

  • The aorta is cleaned of adherent tissue and cut into rings of 2-3 mm in width.

  • The aortic rings are mounted in an organ bath between two stainless steel hooks, one fixed and the other connected to a force transducer.

  • The rings are equilibrated under a resting tension (e.g., 1.5-2 g).

  • The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl.

  • Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds.

  • The degree of relaxation is measured as a percentage of the pre-contraction tension.[13][14]

In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay

Colorimetric or Fluorescence-Based Assays

These assays directly measure the inhibitory effect of the compounds on PDE3 enzyme activity.[15][16][17]

Procedure (General Principle):

  • The assay is typically performed in a 96-well plate format.

  • A source of PDE3 enzyme (recombinant or from tissue homogenates) is incubated with the test compound at various concentrations.

  • The substrate, cAMP, is added to initiate the enzymatic reaction.

  • PDE3 hydrolyzes cAMP to 5'-AMP.

  • In a subsequent step, a 5'-nucleotidase is added to convert 5'-AMP to adenosine and inorganic phosphate.

  • The amount of inorganic phosphate generated is then quantified using a colorimetric reagent (e.g., Malachite Green) or a fluorescent probe.[17]

  • The inhibitory activity is determined by measuring the reduction in phosphate production compared to a control without the inhibitor. IC50 values are then calculated.[16]

Bioactivity_Assay_Workflow Start Compound Synthesis Inotropic_Assay Positive Inotropic Effect (Isolated Heart Tissue) Start->Inotropic_Assay Vaso_Assay Vasodilatory Effect (Aortic Ring Assay) Start->Vaso_Assay PDE3_Assay PDE3 Inhibition (Enzyme Assay) Start->PDE3_Assay Data_Analysis Data Analysis & EC50/IC50 Calculation Inotropic_Assay->Data_Analysis Vaso_Assay->Data_Analysis PDE3_Assay->Data_Analysis Conclusion Comparative Bioactivity Profile Data_Analysis->Conclusion

Caption: Experimental Workflow for Comparative Bioactivity Assessment.

Conclusion and Future Directions

The evidence presented in this guide highlights the significant potential of this compound derivatives as a new class of cardiotonic agents. The superior inotropic activity of some analogs compared to milrinone warrants further investigation.[2] Future research should focus on a comprehensive structure-activity relationship study of this pyridine scaffold to optimize potency, selectivity, and pharmacokinetic properties. Direct comparative studies employing a wider range of milrinone analogs and utilizing in vivo models of heart failure will be crucial in determining the true therapeutic potential of these promising new compounds. The detailed experimental protocols provided herein offer a robust framework for conducting such pivotal research.

References

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  • Dorigo, P., Gaion, R. M., Belluco, P., Mosti, L., Borea, P. A., & Maragno, I. (1990). An analysis of the mechanism of the inotropic action of some milrinone analogues in guinea-pig isolated atria. British Journal of Pharmacology, 101(3), 635–640. [Link]

  • de Moura, R. S., Tano, T., de Souza, M. A., & Resende, A. C. (2018). Vascular reactivity protocol. The aortic rings were contracted with phenylephrine and the laser was applied... ResearchGate. [Link]

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  • BPS Bioscience. (n.d.). PDE3B Assay Kit. Retrieved February 15, 2026, from [Link]

  • Pöpping, S., Eschenhagen, T., & Mende, U. (1995). Screening of positive inotropic agents in isolated cardiac preparations from different sources. Journal of Pharmacological and Toxicological Methods, 34(2), 85–94. [Link]

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  • Fossa, P., Mosti, L., Menozzi, G., Boggia, R., & Dorigo, P. (2003). Synthesis and pharmacological characterization of functionalized 2-pyridones structurally related to the cardiotonic agent milrinone. Bioorganic & Medicinal Chemistry, 11(21), 4749–4757. [Link]

  • Floreani, M., Fossa, P., Gessi, S., Mosti, L., Borea, P. A., & Dorigo, P. (2003). New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(2), 109–118. [Link]

  • Sorriento, D., & Iaccarino, G. (2019). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 6, 282–290. [Link]

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  • Ge, Z. D., Li, W., & Kuo, L. (2013). Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. Frontiers in Physiology, 4, 32. [Link]

  • Sorriento, D., & Iaccarino, G. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100784. [Link]

  • Ravinder, M., Mahendar, B., Mattapally, S., Hamsini, K. V., Reddy, T. N., Rohit, C., Srinivas, K., Banerjee, S. K., & Rao, V. J. (2012). Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3). Bioorganic & Medicinal Chemistry Letters, 22(18), 5957-5961. [Link]

  • Alousi, A. A., & Johnson, D. C. (1986). Pharmacology of the bipyridines: amrinone and milrinone. American Journal of Cardiology, 57(3), 2B-10B. [Link]

  • Beavo, J. A., & Reifsnyder, D. H. (1990). Primary sequence of a high-affinity cGMP-specific phosphodiesterase. Trends in Pharmacological Sciences, 11(4), 150-155. [Link]

  • Kumbhani, J. B., Vaghani, H. V., Patel, S. D., & Zaliya, M. M. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction. Journal of Emerging Technologies and Innovative Research, 10(4), 293-298. [Link]

  • Dorigo, P., Gaion, R. M., Belluco, P., Mosti, L., Borea, P. A., & Maragno, I. (1990). An analysis of the mechanism of the inotropic action of some milrinone analogues in guinea-pig isolated atria. CNGBdb. [Link]

  • Patel, K. M., & Rana, K. K. (2018). Synthesis of Some Novel Ethyl 5Methyl6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate Derivatives. ResearchGate. [Link]

  • Strocchi, E., & Cosimelli, B. (2017). Properties and synthesis of milrinone. ResearchGate. [Link]

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A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for Ethyl 5-cyano-6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of ethyl 5-cyano-6-methylpyridine-2-carboxylate. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial column selection to final method validation. The objective is to create a method that is not only precise and accurate but also capable of separating the active pharmaceutical ingredient (API) from potential process impurities and degradation products, ensuring its trustworthiness for quality control and regulatory submission.

The guide culminates in a direct comparison between the systematically developed method and a generic, non-optimized alternative, quantitatively demonstrating the performance benefits of a rigorous, science-led development process.

Foundational Strategy: Understanding the Analyte and Defining the Goal

The target analyte, this compound, is a pyridine derivative. From a chromatographic perspective, its structure presents specific challenges and opportunities. The pyridine ring introduces basicity (pKa of the pyridine nitrogen is typically around 5-6)[1], which can lead to undesirable peak tailing on standard silica-based reversed-phase columns due to interactions with residual acidic silanols. The presence of the cyano, ester, and aromatic functionalities provides a strong chromophore, making UV detection highly suitable.

The primary goal is to develop a stability-indicating purity method. This is a regulatory requirement defined by the International Council for Harmonisation (ICH) guidelines, which mandates that the analytical method must be able to unequivocally assess the drug substance in the presence of its potential impurities and degradants.[2][3] To achieve this, the method development process must incorporate forced degradation studies.[4][5]

The Method Development Workflow: A Systematic Approach

Effective method development is an iterative process of screening, optimization, and verification. The workflow is designed to logically narrow down chromatographic parameters to achieve the desired separation.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_verify Phase 3: Verification & Validation Analyte Analyte Characterization (Polarity, pKa, UV Spectra) ColumnScreen Column & Mobile Phase Screening Analyte->ColumnScreen Informs Initial Choices Gradient Gradient Optimization ColumnScreen->Gradient Selects Best Candidate Detector Detector Selection (PDA/DAD) PeakPurity Peak Purity Assessment Detector->PeakPurity Enables Spectral Analysis Buffer Mobile Phase pH & Buffer Optimization Gradient->Buffer TempFlow Temperature & Flow Rate Adjustment Buffer->TempFlow ForcedDeg Forced Degradation Study TempFlow->ForcedDeg Optimized Method Ready ForcedDeg->PeakPurity Generates Degradants for Specificity Proof Validation Method Validation (ICH Q2(R1)) PeakPurity->Validation Confirms Specificity

Caption: A systematic workflow for HPLC method development.

Initial Parameter Selection (The "Why")

Column Selection: Given the polar and basic nature of the pyridine analyte, a standard C18 column might not be the optimal first choice. However, it serves as a universal benchmark. A more informed choice would be a modern, base-deactivated C18 column or a phenyl-hexyl phase, which offers alternative selectivity for aromatic compounds through π-π interactions.[6] For this study, we will compare a standard L1 (C18) column with an L11 (Phenyl) column.

Mobile Phase Selection: The mobile phase must serve two purposes: eluting the analyte and controlling its ionization state.

  • Organic Modifier: Acetonitrile is chosen over methanol for its lower viscosity and lower UV cutoff.[7]

  • Aqueous Phase & pH Control: An unbuffered mobile phase would result in poor peak shape for our basic analyte. A buffer is essential. A phosphate or formate buffer at a pH of around 3.0 is a good starting point. At this pH, the pyridine nitrogen will be protonated, promoting interaction with the stationary phase, while the acidic silanols on the column packing will be non-ionized, minimizing peak tailing.[8]

Detector Selection: A Photodiode Array (PDA) detector is non-negotiable for purity method development.[9][10] Unlike a simple UV detector, a PDA detector acquires the entire UV-Vis spectrum at every point in the chromatogram.[11][12] This is crucial for:

  • Determining the optimal detection wavelength for maximum sensitivity.

  • Assessing peak purity by comparing spectra across a single peak to detect co-eluting impurities.[13][14]

Experimental Protocol: Forced Degradation

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed as recommended by ICH guideline Q1A(R2).[15][16] The goal is to achieve 5-20% degradation of the API to ensure that relevant degradation products are generated without destroying the molecule entirely.[5]

Protocol:

  • Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 mL of 1N NaOH before dilution.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 1 mL of 1N HCl before dilution.[5]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 6 hours.[5]

  • Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours. Dissolve in the diluent for analysis.

  • Photolytic Degradation: Expose the solid API to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]

  • Control Samples: A control sample, protected from stress, is analyzed alongside the stressed samples.

Method Optimization and Final Method Selection

Initial screening revealed that the phenyl column provided better peak shape and selectivity for impurities generated during forced degradation. The method was then optimized by adjusting the gradient slope and temperature to achieve baseline resolution for all degradation products from the main API peak in the shortest possible time. The final validated method's parameters are detailed below.

Detailed Protocol: Final Optimized HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 20
    15.0 70
    18.0 95
    20.0 95
    20.1 20

    | 25.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: PDA, detection at 275 nm, spectral acquisition from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Sample Concentration: Approximately 0.5 mg/mL.

Performance Comparison: Developed Method vs. Generic Alternative

To highlight the importance of systematic development, the final method (Method B) is compared against a common "fast and dirty" generic screening method (Method A). The same stressed sample (base hydrolysis) was injected onto both systems.

Method A: Generic Screening Method

  • Column: Standard C18, 100 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B in 10 minutes.

  • Flow Rate: 1.2 mL/min.

  • Temperature: Ambient.

Visualizing the Decision Logic

The choice to move from a generic to an optimized method is based on achieving specific performance targets mandated by pharmacopoeial standards like the USP.[17][18]

DecisionLogic Start Start: Generic Method CheckSST Evaluate System Suitability (SST) - Resolution (Rs > 2.0) - Tailing Factor (Tf < 1.5) - Peak Purity Start->CheckSST Optimize Optimization Required - Adjust pH (Buffer) - Change Column (Selectivity) - Refine Gradient CheckSST->Optimize SST Fail Final Final Method: Meets All Criteria CheckSST->Final SST Pass Optimize->CheckSST Re-evaluate

Caption: Decision logic for method optimization based on performance.

Quantitative Comparison of Performance

The following table summarizes the key performance indicators for both methods when analyzing the base-degraded sample.

Performance ParameterMethod A (Generic)Method B (Developed)Justification for Superiority
Resolution (Rs) (API vs. closest degradant)1.33.1Method B provides baseline separation (Rs > 2), ensuring accurate quantitation of both API and impurity.[19]
USP Tailing Factor (Tf) (API Peak)1.81.1The buffered, low-pH mobile phase in Method B significantly reduces peak tailing, improving integration accuracy.[20]
Number of Degradants Detected 35Method B's superior selectivity resolves minor degradants that co-elute in Method A.
Peak Purity Index (API Peak)Failed (Angle > Threshold)Passed (Angle < Threshold)The PDA detector confirms co-elution in Method A, while Method B demonstrates a spectrally pure API peak.[21]
Total Analysis Time 15 min25 minWhile longer, Method B provides the necessary resolution for a reliable and defensible purity assessment.

Conclusion: The Value of a Rigorous Approach

The comparison clearly demonstrates that a generic, non-optimized HPLC method is inadequate for the critical task of purity analysis. Such a method can lead to underestimation of impurities, inaccurate reporting of API purity, and failure to detect critical degradation products.

The systematically developed method, grounded in an understanding of the analyte's chemistry and guided by regulatory principles, provides a self-validating and trustworthy system.[22] By employing a suitable column, controlling mobile phase pH, and optimizing the gradient, we achieved a stability-indicating method with superior resolution, peak shape, and specificity. The use of a PDA detector was instrumental in verifying peak homogeneity, providing an essential layer of confidence in the results. For researchers, scientists, and drug development professionals, investing time in a robust method development process is not merely an academic exercise; it is a fundamental requirement for ensuring drug quality, safety, and efficacy.

References

  • Vertex AI Search. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.
  • GenTech Scientific. (2023). A Brief Overview of PDA Detectors in HPLC.
  • Scribd. (n.d.). Peak Purity Analysis in HPLC. Available from: [Link]

  • Studylib. (n.d.). Forced Degradation Studies in HPLC Stability Method Development. Available from: [Link]...

  • DSDP Analytics. (n.d.). USP <621> Chromatography. Available from: [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Available from: [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available from: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Available from: [Link]

  • LCGC International. (2016). Peak Purity Algorithms using Diode Array Detectors. Available from: [Link]

  • J-STAR Research. (n.d.). Method Development & Forced Degradation. Available from: [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Available from: [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]

  • Labcompare. (2014). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Available from: [Link]

  • U.S. Pharmacopeial Convention. (2023). USP-NF 〈621〉 Chromatography. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available from: [Link]

  • SlideShare. (n.d.). Q2R1.pptx. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available from: [Link]

  • ResearchGate. (2017). (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). Available from: [Link]

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Available from: [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]

  • YouTube. (2018). Peak Purity By HPLC-PDA Detector. Available from: [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • Waters Corporation. (n.d.). PDA and QDa Peak Purity - Processing and Reviewing Results - Tip257. Available from: [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

  • PubChemLite. (n.d.). Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate (C16H14N2O2). Available from: [Link]

  • PubChem. (n.d.). Ethyl 5-hydroxy-6-methylpyridine-2-carboxylate. Available from: [Link]

Sources

Definitive NMR Guide: Distinguishing Pyridine-2-carboxylate vs. Pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 2-Carboxylate and 3-Carboxylate Pyridine Isomers by NMR Content Type: Publish Comparison Guide

Executive Summary: The "Smoking Gun" Proton

In drug discovery, the regiochemistry of pyridine carboxylates (isosteres of benzoic acid) critically dictates pharmacokinetics and binding affinity. Distinguishing pyridine-2-carboxylic acid (picolinic acid derivatives) from pyridine-3-carboxylic acid (nicotinic acid derivatives) is a frequent challenge during scaffold synthesis.

The distinction relies on a single, definitive structural feature: The presence or absence of the C2-proton (H2).

  • 3-Carboxylate: Possesses an isolated H2 proton between the ring nitrogen and the carboxylate. This proton appears as a highly deshielded singlet (or narrow doublet) typically >9.0 ppm.

  • 2-Carboxylate: Lacks the H2 proton. The most deshielded signal is the H6 proton (adjacent to Nitrogen but distant from the carboxylate), typically appearing at ~8.6–8.7 ppm as a doublet .

Theoretical Framework: Electronic Environments

To interpret the spectra correctly, one must understand the electronic "push-pull" within the pyridine ring.

  • Nitrogen Anisotropy & Electronegativity: The pyridine nitrogen is highly electronegative, causing significant deshielding of

    
    -protons (H2 and H6).
    
  • Carboxyl Group Effect: The -COOH group is an Electron Withdrawing Group (EWG). It deshields ortho-protons (H2 and H4 in the 3-isomer; H3 in the 2-isomer).

  • The "Super-Deshielded" Zone: In the 3-isomer, H2 sits in the "perfect storm" of deshielding—it is

    
     to the nitrogen and ortho to the carbonyl. This makes it the most downfield signal in the entire spectrum.
    

Comparative Analysis: H NMR Signatures

Chemical Shift Logic (DMSO-d )

The following table summarizes the expected chemical shifts. Note that DMSO-d


 is the preferred solvent due to the solubility of polar carboxylates and its ability to stabilize H-bonds, sharpening the peaks.
FeaturePyridine-3-carboxylate (Nicotinic) Pyridine-2-carboxylate (Picolinic)
H2 Signal ~9.0 – 9.2 ppm (Singlet/Broad s)ABSENT
H6 Signal ~8.7 – 8.9 ppm (dd,

Hz)
~8.6 – 8.8 ppm (d,

Hz)
H4 Signal ~8.2 – 8.4 ppm (dt,

Hz)
~7.9 – 8.1 ppm (dt/m)
H3 Signal ABSENT ~8.0 – 8.2 ppm (d,

Hz)
H5 Signal ~7.5 – 7.7 ppm (dd,

Hz)
~7.6 – 7.8 ppm (ddd)
Coupling Constant Fingerprints ( -Values)

Pyridine coupling constants are diagnostic.[1] The magnitude of the ortho-coupling depends on the proximity to the nitrogen lone pair.

  • 
     (adjacent to N, e.g., H2-H3 or H5-H6):  Smaller (~4–6 Hz).
    
  • 
     (distant from N, e.g., H3-H4):  Larger (~7–9 Hz).
    

Application:

  • In the 2-isomer , the H3 signal (ortho to COOH) will show a large ortho coupling (

    
     Hz).
    
  • In the 3-isomer , the H2 signal is a singlet or shows only tiny meta-coupling (

    
     Hz).
    

Advanced Validation: 2D NMR (HMBC)

When


H NMR signals are overlapped or ambiguous (common in complex drug scaffolds), Heteronuclear Multiple Bond Correlation (HMBC) provides absolute structural certainty.
HMBC Correlation Logic

Focus on the Carbonyl Carbon (C=O) resonance (~165–170 ppm).

  • 3-Carboxylate: The C=O carbon will show a strong 3-bond correlation to the H2 singlet . It will also correlate to H4.

  • 2-Carboxylate: The C=O carbon will show a strong 3-bond correlation to H3 . It cannot correlate to an H2 proton because it does not exist.

Visualization: HMBC Pathway

HMBC_Logic cluster_3isomer 3-Carboxylate (Nicotinic) cluster_2isomer 2-Carboxylate (Picolinic) CO_Carbon Carbonyl Carbon (C=O, ~165 ppm) H2 H2 Proton (~9.1 ppm, s) CO_Carbon->H2 3-bond (Strong) H3_2iso H3 Proton (~8.1 ppm, d) CO_Carbon->H3_2iso 3-bond Result3 Correlation Observed: C=O <-> H2 (Strong) H2->Result3 H4 H4 Proton (~8.3 ppm, d) Result2 Correlation Observed: C=O <-> H3 H3_2iso->Result2

Caption: HMBC connectivity logic. The correlation between the Carbonyl carbon and the highly deshielded H2 proton is unique to the 3-isomer.

Experimental Workflow: The Decision Tree

Use this self-validating workflow to assign your unknown sample.

DecisionTree Start Start: Acquire 1H NMR (DMSO-d6 recommended) CheckH2 Check region > 9.0 ppm. Is there a Singlet or narrow Doublet? Start->CheckH2 YesH2 YES: Signal Present (~9.1 ppm) CheckH2->YesH2 Yes NoH2 NO: Highest signal is ~8.7 ppm (Doublet) CheckH2->NoH2 No HMBC_Confirm Optional: Run HMBC. Does C=O correlate to the >9.0 ppm proton? YesH2->HMBC_Confirm AnalyzeCoupling Analyze Coupling of ~8.7 ppm signal. Is J ~ 4-5 Hz (Ortho to N)? NoH2->AnalyzeCoupling Result2 Isomer: 2-Carboxylate (Picolinic Acid Deriv.) AnalyzeCoupling->Result2 Yes (H6 coupling) Result3 Isomer: 3-Carboxylate (Nicotinic Acid Deriv.) HMBC_Confirm->Result3 Yes

Caption: Step-by-step logic flow for distinguishing pyridine carboxylate isomers using 1H NMR and HMBC.

Detailed Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d

    
     (99.9% D) is superior to CDCl
    
    
    
    for this application. Pyridine carboxylic acids are often zwitterionic or form dimers; DMSO disrupts aggregation and provides sharp, distinct signals for the acidic protons and ring protons.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Scans: 16–64 scans (sufficient for >5 mg).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. Pyridine protons, especially those adjacent to nitrogen (H2/H6), can have longer T1 relaxation times. Insufficient delay may suppress the integration of the key H2 signal.
    

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[3][4] Chem.1997 , 62, 7512–7515.[3][4] Link

  • ChemicalBook. "Nicotinic Acid (CAS 59-67-6) 1H NMR Spectrum." ChemicalBook Database. Accessed Oct 2023. Link

  • Peña, I.; et al. "Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy Study."[5] J. Phys. Chem. A2014 , 118, 11373–11379.[5] Link

  • Reich, H. J. "Structure Determination Using NMR: Pyridines." University of Wisconsin-Madison Chemistry. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 5-cyano-6-methylpyridine-2-carboxylate

[1][2]

Executive Summary & Chemical Profile[2]

Ethyl 5-cyano-6-methylpyridine-2-carboxylate is a poly-functionalized pyridine derivative commonly used as a pharmaceutical intermediate.[1] Its disposal requires specific attention due to the presence of three distinct functional groups: a pyridine ring (basic/toxic), a nitrile (toxic/reactive), and an ester (flammable/hydrolyzable).[2][1]

Unlike simple organic solvents, this compound presents a dual risk of toxicity and chemical reactivity.[2][1] The primary disposal directive is High-Temperature Incineration .[1] Under no circumstances should this material be discharged into municipal drains.[1][3]

Chemical Hazard Characterization[2][4][5][6]
FeatureChemical MoietyDisposal Hazard Implication
Core Structure Pyridine RingToxic / Irritant. Pyridines are generally Class 6.1 (Toxic) and can be persistent in the environment.[1]
Functional Group A Nitrile (-CN)Reactive / Toxic. Potential for hydrolysis to release ammonia or, under extreme acidic/thermal conditions, traces of hydrogen cyanide (HCN).[2][1]
Functional Group B Ethyl Ester (-COOEt)Flammable / Combustible. Increases the BTU value, making the waste suitable for fuel blending/incineration.[1]
Physical State Solid/Viscous OilRequires solid waste segregation unless dissolved in a solvent carrier.[1]

The Segregation Strategy: The "Why" Behind the Protocol

Effective disposal starts with segregation.[1] You must understand the causality of mixing incompatibles to prevent laboratory accidents.

The Nitrile-Acid Risk (Critical)

While organic nitriles (R-CN) are more stable than inorganic cyanides (e.g., NaCN), they are incompatible with strong acids .[2][1]

  • Mechanism: In the presence of strong acids and moisture, nitriles undergo hydrolysis.[2][1] While the primary byproduct is usually the corresponding carboxylic acid and an ammonium salt, the reaction is exothermic.[2][1]

  • Risk: If mixed with oxidizing acids (like Nitric Acid), the pyridine ring can oxidize, potentially leading to unstable intermediates or energetic reactions.[2][1]

  • Rule: NEVER add this compound to the "Acid Waste" stream.[1]

The Pyridine-Oxidizer Risk

Pyridines are nitrogen-containing heterocycles that can react violently with strong oxidizers (e.g., Peroxides, Permanganates).[2][1]

  • Rule: Segregate strictly from Oxidizing Waste streams.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for segregating this specific chemical.

DisposalLogicStartWaste: this compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidDissolved in SolventStateCheck->LiquidBinSolidBin: Hazardous Solid Waste(Tag: Toxic/Nitrile)Solid->BinSolidAcidCheckCRITICAL: Is Strong Acid Present?Liquid->AcidCheckSolventCheckSolvent Type?HaloHalogenated (DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated (MeOH, EtOAc)SolventCheck->NonHaloBinHaloBin: Halogenated Solvent Waste(Tag: Toxic/Nitrile)Halo->BinHaloBinNonHaloBin: Non-Halogenated Organic Waste(Tag: Toxic/Nitrile)NonHalo->BinNonHaloAcidCheck->SolventCheckNoFailSTOP: Do Not Mix.Neutralize Acid First.AcidCheck->FailYes

Figure 1: Segregation decision tree. Note the critical checkpoint for acid presence to prevent nitrile hydrolysis risks.

Operational Disposal Protocol

This protocol is a self-validating system.[1] By following the labeling and containerization steps, you ensure the receiving waste facility can process the material without re-analysis.[2][1]

Step 1: Personal Protective Equipment (PPE)[2][7]
  • Gloves: Nitrile rubber (0.11 mm minimum) is generally sufficient for incidental splash contact with pyridine derivatives.[1] Double-glove if handling pure oil/solid.[1]

  • Respiratory: If creating dust or aerosols, use a P95 particulate respirator or work strictly within a fume hood.[2][1]

  • Eyes: Chemical splash goggles.[1]

Step 2: Container Selection[2]
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Why: HDPE is resistant to the basicity of pyridine and the organic nature of the ester.[1]

  • Venting: Use a standard cap.[1] Vented caps are not typically required unless the waste is mixed with other reactive volatiles, but ensure headspace (10% volume) is left to prevent pressure buildup from thermal expansion.[2][1]

Step 3: Labeling (The "Chain of Custody")

Your label is the primary safety communication tool for downstream handlers.[1]

  • Chemical Name: Write the full name: this compound.

  • Constituents: If in solution, list the solvent (e.g., "70% Ethyl Acetate, 30% Pyridine Derivative").

  • Hazard Checkboxes:

  • Critical Note: Add a handwritten remark: "CONTAINS ORGANIC NITRILE." This alerts the disposal facility to avoid acidic treatment streams.[1]

Step 4: Accumulation & Storage[2][3][7]
  • Store in a Satellite Accumulation Area (SAA) .[1]

  • Secondary Containment: Essential.[1] Place the waste bottle in a polyethylene tray to capture leaks.

  • Timeline: Move to the central waste area within 3 days of filling the container, or as per your facility's specific license (e.g., 90-day rule for Large Quantity Generators).

Spill Contingency Plan

In the event of a spill, you must act to contain the toxicity and prevent environmental release.[2][1]

Spill Response Workflow

SpillResponseAlert1. Alert & Evacuate(If >100mL or outside hood)PPE2. Don PPE(Double Gloves, Goggles)Alert->PPEContain3. ContainmentUse Absorbent Pads/VermiculitePPE->ContainClean4. CleanupScoop into Wide-Mouth JarContain->CleanDecon5. DecontaminateWash Surface with Soap/WaterClean->DeconLabel6. Label Waste'Debris contaminated with Pyridine Nitrile'Decon->Label

Figure 2: Immediate spill response workflow.[1] Speed and containment are prioritized over neutralization.

Decontamination Verification: Because this compound is an organic solid/oil, "neutralization" is not the goal—physical removal is.[2][1]

  • Absorb: Use vermiculite or a universal spill pad.[1]

  • Wash: Scrub the area with a detergent solution (Alconox or simple dish soap) to emulsify the organic ester/pyridine.[1]

  • Verify: A visual check for oily residue is usually sufficient.[1] UV light (365nm) may show fluorescence for some pyridine derivatives, aiding in detecting residues, though this is compound-specific.[2][1]

Regulatory & Final Destruction[2]

RCRA Waste Classification (USA)

As a Senior Application Scientist, I advise categorizing this waste based on Characteristics rather than a specific "P" or "U" list, unless the pure commercial grade chemical is being discarded (which would require a specific listing check, often defaulting to U196 for Pyridine if applicable, but likely D-codes for derivatives).

  • D001 (Ignitable): Applicable if the flashpoint is <60°C (common for ethyl esters).[1]

  • D038 (Pyridine): If the waste stream is tested and shows Pyridine above regulatory levels (5.0 mg/L TCLP), it triggers this code. Safe Fail: Assume it applies.[1]

  • Destruction Method: The ultimate fate of this molecule is Fuel Blending followed by Incineration in a rotary kiln.[1] The high temperature (>1000°C) ensures the destruction of the pyridine ring and the conversion of the nitrile nitrogen into

    
     or captured 
    
    
    .[1]
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine Derivatives.[1] PubChem.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Defined Hazardous Wastes: Listed and Characteristic.[1] EPA.gov.[1] Available at: [Link]

  • Master Organic Chemistry. Hydrolysis of Nitriles. MasterOrganicChemistry.com.[1][5] Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.[1] CDC.gov.[1] Available at: [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.